Masoprocol

Catalog No.
S597253
CAS No.
27686-84-6
M.F
C18H22O4
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Masoprocol

CAS Number

27686-84-6

Product Name

Masoprocol

IUPAC Name

4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12+

InChI Key

HCZKYJDFEPMADG-TXEJJXNPSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

solubility

1.36e-02 g/L

Synonyms

(R*,S*)-4,4'-(2,3-Dimethylbutane-1,4-diyl)bispyrocatechol, Acid, meso-Nordihydroguaiaretic, Actinex, Dihydronorguaiaretic Acid, Masoprocol, meso Nordihydroguaiaretic Acid, meso-Nordihydroguaiaretic Acid, Nordihydroguaiaretic Acid, Nordihydroguaiaretic Acid, (R*,S*)-Isomer

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O

Molecular Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol's effects are mediated through several interconnected biological pathways. The table below summarizes its key molecular targets and consequences.

Target/Pathway Biological Effect Experimental/Therapeutic Context
5-Lipoxygenase Inhibition [1] Potent inhibitor of arachidonic acid metabolism, reducing leukotriene production [1]. Primary mechanism for its anti-inflammatory and antiproliferative effects; relevance to actinic keratoses treatment is investigated [1].
TGF-β/Smad Signaling [2] Inhibits Smad2/3 phosphorylation, preventing nuclear translocation and TGF-β target gene expression [2]. In vitro studies in osteoblastic cell lines; potential application in fibrotic diseases and cancers driven by TGF-β [2].
Antioxidant Activity [1] [2] Serves as a direct antioxidant, scavenging free radicals [1]. Underpins many of its observed effects, including the inhibition of TGF-β signaling and investigation in age-related oxidative stress [2] [3].
Metabolic Regulation [4] Lowers plasma glucose and triglyceride concentrations [4]. In vivo studies in diabetic (db/db and ob/ob) mouse models; potential as an antihyperglycemic agent [4].

The following diagram illustrates the core signaling pathway through which this compound inhibits TGF-β activity, based on findings from experimental research [2].

This compound inhibits Smad phosphorylation and nuclear translocation.

Experimental and Clinical Research Applications

Research into this compound has revealed several potential therapeutic applications beyond its original use.

Anticancer and Antiproliferative Research

This compound was initially developed as a topical treatment for actinic keratoses due to its antiproliferative effects on keratinocytes in tissue culture [1]. Although it was withdrawn from the U.S. market in 1996, it remains an investigational compound in oncology, with clinical trials having explored its use in conditions like prostate cancer, glioma, and various leukemias [1]. Its mechanism in this context is linked to lipoxygenase inhibition and disruption of growth factor signaling [1] [2].

Metabolic Disease Studies

As an antihyperglycemic agent isolated from the creosote bush, this compound significantly lowers plasma glucose and triglyceride concentrations in mouse models of non-insulin-dependent diabetes (NIDDM) [4]. The exact mechanism for this effect is distinct from its lipoxygenase inhibition and was not fully elucidated in the available studies, representing an area for further investigation [4].

Lifespan Extension Research

The National Institute on Aging Interventions Testing Program found that dietary administration of NDGA significantly increased the lifespan of male mice [3]. The effect was sex-specific, with no significant lifespan increase observed in female mice, potentially due to gender differences in drug disposition or metabolism [3]. The antioxidant properties of this compound are thought to contribute to this observed effect on aging [3].

Detailed Experimental Protocols

To support reproducible research, here are the methodologies from key studies on this compound.

Protocol: Assessing Effect on TGF-β/Smad Signaling [2]

This in vitro protocol evaluates the inhibition of a key signaling pathway.

Protocol Step Specific Details
Cell Line Osteoblastic cell line.
Treatment Cells treated with nordihydroguaiaretic acid (NDGA).
TGF-β Activity Measurement Evaluation of various TGF-β activities in the presence of NDGA.
Smad Translocation Analysis Examination of Smad2 translocation to the nucleus via specific staining or fractionation methods.
Smad Phosphorylation Detection Assessment of Smad2 phosphorylation levels, e.g., by western blot.
Protocol: Evaluating Antihyperglycemic Effect [4]

This in vivo protocol tests the glucose-lowering potential of this compound.

Protocol Step Specific Details
Animal Model Male C57BL/ks-db/db mice (db/db) or C57BL/6J-ob/ob mice (ob/ob), 8-9 weeks old.
Housing 4 mice/cage, 22°C, 50% relative humidity, Purina rodent chow and water ad libitum.
Compound Administration This compound suspended in 0.25% aqueous methylcellulose; 0.5 mg/kg/day administered by gavage.
Control Group Vehicle (0.25% methylcellulose) administered by gavage.
Blood Collection From the tail vein.
Key Measurements Plasma glucose concentration, plasma insulin concentration, food intake, body weight.
Protocol: Lifespan Study in Genetically Heterogeneous Mice [3]

This large-scale study assessed the effect of NDGA on longevity.

Protocol Step Specific Details
Mouse Model Genetically heterogeneous UM-HET3 mice (progeny of CB6F1 females × C3D2F1 males).
Study Design Multi-site, randomized, controlled; three test sites (The Jackson Lab, University of Michigan, University of Texas).
Group Assignment At 42 days, cages randomly assigned to control or NDGA group.
Diet & Dosing Control diet until 4 months; NDGA group received diet supplemented with NDGA starting at 9 months of age.
Primary Outcome Lifespan analysis; statistical power to detect a 10% difference in mean lifespan.

Summary of Key Quantitative Data

The following table consolidates critical quantitative information from the search results for easy reference.

Parameter Value / Result Context / Model
Chemical Formula [1] C₁₈H₂₂O₄ Molecular structure.
Molecular Weight [1] 302.3649 g/mol -
Lipoxygenase Inhibition [1] Potent inhibitor 5-lipoxygenase enzyme.
Topical Absorption [1] <1%-2% Absorbed through skin over 4 days.
Plasma Glucose Reduction [4] 8.5 mmol/L difference db/db mice after 12 days treatment (0.5 mg/kg/day).
Lifespan Effect [3] Significant increase (p=0.0006) Male mice; no significant effect in female mice.

The diagram below provides a consolidated overview of this compound's multimodal mechanism of action, connecting its molecular interactions to observed biological and therapeutic effects.

Summary of this compound's multimodal biological effects.

This compound is a compound with a complex mechanism of action. While its lipoxygenase inhibitory and antioxidant activities are well-documented, more research is needed to fully elucidate its antihyperglycemic effects and the sex-specific disparity observed in lifespan studies [1] [3] [4].

References

Nordihydroguaiaretic Acid (NDGA) as a Multifunctional Antioxidant: Mechanisms, Therapeutic Applications, and Technical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nordihydroguaiaretic Acid (NDGA)

Nordihydroguaiaretic acid (NDGA) is a natural lignan compound first isolated from the leaves of the creosote bush (Larrea tridentata), a desert shrub native to North American arid regions. This diphenolic compound has attracted significant scientific interest due to its potent antioxidant properties and diverse biological activities. NDGA possesses a distinctive chemical structure characterized by two catechol rings connected by a four-carbon chain, which contributes to its free radical-scavenging capabilities. Traditional extraction methods for NDGA have included maceration, hydro-distillation, and infusion using organic solvents, but these approaches often suffer from limitations in efficiency, sustainability, and potential compound degradation. Recent advances in solid-state fermentation (SSF) using Aspergillus niger GH1 have demonstrated improved extraction yields, achieving up to 7.39 ± 0.52 mg g−1 of NDGA from creosote bush leaves, representing a more sustainable and efficient biotechnological alternative [1].

The historical use of creosote bush in folk medicine for treating various ailments has been validated by modern scientific research, which has uncovered NDGA's multifaceted pharmacological profile. Beyond its well-documented antioxidant activity, NDGA exhibits anti-inflammatory, antimicrobial, antiviral, and antineoplastic properties. These diverse biological activities have positioned NDGA as a promising lead compound for therapeutic development across multiple disease areas, including cancer, metabolic disorders, viral infections, and age-related conditions. The compound's ability to modulate multiple signaling pathways and cellular processes while maintaining a favorable toxicity profile in various experimental models has accelerated preclinical investigation into its mechanisms and potential applications [1] [2].

Antioxidant Mechanisms of Action

Direct Antioxidant Effects

NDGA exerts its primary antioxidant activity through direct free radical scavenging, utilizing its catechol functional groups to donate hydrogen atoms to reactive oxygen species (ROS) and other radical species. This molecular structure enables NDGA to effectively neutralize peroxyl radicals, superoxide anions, and hydroxyl radicals, thereby protecting cellular components from oxidative damage. The compound's efficacy in radical scavenging has been demonstrated in multiple in vitro assays, including DPPH and ABTS radical quenching tests, where SSF-extracted NDGA preparations showed significant antioxidant activity with inhibition percentages of 55.69% and 84.84%, respectively [1]. This direct antioxidant mechanism represents the foundational basis for many of NDGA's observed biological effects, particularly in systems where oxidative stress plays a pathogenic role.

The antioxidant potency of NDGA is further enhanced by its ability to chelulate pro-oxidant metal ions such as iron and copper, which are catalysts in Fenton-type reactions that generate highly reactive hydroxyl radicals. By sequestering these metal ions, NDGA reduces their bioavailability for participation in oxidative reactions, adding a secondary mechanism to its direct free radical scavenging activity. This dual approach to antioxidant defense—combining radical neutralization with metal chelation—makes NDGA particularly effective against diverse oxidative insults in biological systems. Additionally, NDGA's lipophilic nature allows it to incorporate into cellular membranes, where it can protect polyunsaturated fatty acids from lipid peroxidation chain reactions, thereby maintaining membrane integrity and function under oxidative stress conditions [1].

Indirect Antioxidant and Cellular Effects

Beyond its direct redox activity, NDGA influences cellular antioxidant systems through modulation of gene expression and enzymatic activity. Research has demonstrated that NDGA treatment upregulates key antioxidant enzymes, including glutathione peroxidase 4 (GPX4) and peroxiredoxin 3, enhancing the endogenous capacity of cells to manage oxidative stress. In mouse models of metabolic dysfunction, NDGA administration counteracted diet-induced oxidative damage by boosting the expression of these protective enzymes, thereby reducing markers of cellular oxidation [3]. This induction of cellular defense mechanisms represents an important indirect pathway through which NDGA exerts its antioxidant effects, complementing its direct free radical-scavenging activities.

NDGA also demonstrates significant impact on endoplasmic reticulum (ER) stress, which is closely linked to cellular oxidative balance. In studies using the ALIOS (American lifestyle-induced obesity syndrome) mouse model, NDGA supplementation significantly reduced the expression of C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis. Concurrently, NDGA lowered levels of activated caspase 3, indicating reduced apoptosis signaling under conditions of metabolic stress [3]. By mitigating ER stress, NDGA helps maintain proper protein folding and cellular homeostasis, indirectly reducing the generation of reactive oxygen species associated with protein misfolding and cellular dysfunction. This multi-faceted approach to antioxidant defense—combining direct free radical neutralization with enhancement of cellular stress response pathways—underscores NDGA's potential as a therapeutic agent for oxidative stress-related pathologies.

Table 1: Comparative Antioxidant Efficacy of NDGA in Experimental Models

Experimental System Assay Method Key Findings Reference
In vitro chemical assays DPPH radical scavenging 55.69% inhibition [1]
In vitro chemical assays ABTS radical scavenging 84.84% inhibition [1]
ALIOS mouse model Hepatic antioxidant enzymes Upregulated GPX4 and peroxiredoxin 3 [3]
ALIOS mouse model ER stress markers Reduced CHOP expression and caspase 3 activation [3]

Therapeutic Applications and Efficacy

Anti-Cancer Effects

NDGA has demonstrated significant antiproliferative activity against various cancer types through multiple mechanistic pathways. In glioblastoma models, a novel NDGA derivative termed NDGA-P21 exhibited superior efficacy compared to the parent compound in suppressing glioma cell growth. This derivative demonstrated an impressive ability to arrest cell cycle at G0/G1 phase and effectively impaired the stemness of glioma stem-like cells (GSLCs) as measured by colony formation and sphere formation assays. The compound's capacity to target cancer stem cells is particularly significant, as these cells are often responsible for tumor recurrence and therapeutic resistance [4]. Similarly, in pancreatic and cervical cancer models, NDGA potently inhibited anchorage-independent growth in soft agar and delayed tumor progression in athymic mice, with mechanistic studies revealing induction of apoptosis through disruption of the actin cytoskeleton and activation of stress-activated protein kinases JNK and p38 MAPK [5].

Recent research has uncovered a novel mechanism for NDGA's anti-cancer effects in bladder cancer, where it inhibits metastasis through suppression of α1,3-mannosyltransferase (ALG3) expression and subsequent LRFN4 N-glycosylation. This inhibition disrupts the Ras signaling pathway activation, thereby impeding critical processes in cancer progression including epithelial-mesenchymal transition (EMT) and angiogenesis. Virtual screening, molecular docking, and cellular thermal shift assays (CETSA) confirmed NDGA as a potent ALG3 inhibitor, with significant anti-tumor effects demonstrated in both in vitro and in vivo models [6]. Additionally, NDGA has shown efficacy against hematological malignancies, particularly in multiple myeloma models with activated FGFR3 mutations, where it inhibited receptor autophosphorylation and downstream signaling through STAT1, STAT3, and MAPK pathways, ultimately inducing apoptosis in treated cells [7]. These diverse mechanisms highlight NDGA's potential as a multi-targeted anti-cancer agent.

Metabolic Disease Management

In investigations of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD), NDGA has exhibited pronounced beneficial effects on key metabolic parameters. When administered to mice fed the ALIOS diet—designed to mimic the typical American fast-food diet—NDGA normalized body and epididymal fat pad weight, reduced liver triglycerides, and improved insulin sensitivity. These metabolic improvements were accompanied by hepatoprotective effects, as evidenced by normalized plasma levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), markers of liver injury [3]. The compound's efficacy in this nutritionally induced model of metabolic dysfunction underscores its potential relevance for human metabolic disease, which is frequently associated with similar dietary patterns.

The mechanisms underlying NDGA's metabolic benefits involve modulation of transcriptional regulators and metabolic enzymes. NDGA treatment induced the expression of peroxisome proliferator-activated receptor α (PPARα), the master regulator of fatty acid oxidation, along with key genes in the fatty acid oxidation pathway including carnitine palmitoyltransferases Cpt1c and Cpt2. Concurrently, NDGA downregulated the expression of lipogenic enzymes such as fatty acid synthase (Fasn) and diacylglycerol acyltransferase (Dgat2) [3]. This dual action—promoting fatty acid catabolism while inhibiting lipid synthesis—facilitates the resolution of hepatic steatosis and associated metabolic disturbances. The combination of antioxidant, anti-inflammatory, and metabolic regulatory activities positions NDGA as a promising multi-mechanistic therapeutic candidate for the increasingly prevalent conditions of NAFLD and metabolic syndrome.

Anti-Aging and Antiviral Applications

The lifespan-extending potential of NDGA was formally evaluated through the National Institute on Aging Interventions Testing Program (ITP), which employs genetically heterogeneous mice to mitigate strain-specific effects. In this rigorous assessment, NDGA supplementation resulted in a significant increase in survival of male mice (p = 0.0006), although no significant effect was observed in female mice. The sexual dimorphism in NDGA's efficacy may relate to gender differences in drug disposition or metabolism [8]. This lifespan extension aligns with NDGA's broader activities in reducing oxidative stress and inflammation, both considered fundamental aging mechanisms, suggesting its potential as a geroprotective compound worthy of further investigation.

Recent studies have also revealed antiviral properties of NDGA, particularly against feline infectious peritonitis virus (FIPV), a fatal disease in cats. NDGA was identified as a potent inhibitor of FIPV 3C-like protease (3CLpro) through virtual screening of traditional Chinese medicine compounds, exhibiting an IC₅₀ value of 15.62 μM. In cellular assays, NDGA inhibited FCoV-II replication in a dose-dependent manner (EC₅₀ = 9.958 μM) while maintaining low cytotoxicity. In vivo challenges demonstrated that NDGA treatment delayed disease onset and improved survival to 33.3% compared to 0% in untreated controls [2]. Molecular docking analyses suggest that NDGA binds to the dimer interface of 3CLpro, interfering with protease activity essential for viral replication. These findings highlight the potential repurposing of NDGA as an antiviral agent, particularly given its favorable pharmacokinetic properties including good gastrointestinal absorption and high bioavailability.

Table 2: Documented Efficacy of NDGA Across Disease Models

Disease Area Model System Key Efficacy Metrics Proposed Mechanisms
Metabolic Disease ALIOS mouse model Normalized body weight, reduced liver triglycerides, improved insulin sensitivity PPARα activation; enhanced fatty acid oxidation; reduced lipogenesis
Glioma U87-MG cells and primary GBM cells Inhibition of proliferation; reduced colony and sphere formation Cell cycle arrest (G0/G1); impairment of cancer stem cell self-renewal
Bladder Cancer In vitro and in vivo models Inhibition of metastasis; reduced tumor growth Suppression of ALG3 expression and LRFN4 N-glycosylation; Ras pathway inhibition
Viral Infection Feline infectious peritonitis virus EC₅₀ = 9.958 μM; 33.3% survival in vivo Inhibition of 3C-like protease (IC₅₀ = 15.62 μM)
Aging Genetically heterogeneous mice Significant lifespan extension in males (p = 0.0006) Reduction of oxidative stress and inflammation

Experimental Protocols and Methodologies

Antioxidant Activity Assessment

The evaluation of antioxidant capacity represents a fundamental component of NDGA research, with several standardized assays providing quantitative measures of its efficacy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely employed to measure free radical-scavenging activity. In this protocol, a solution of DPPH in methanol (typically at a concentration of 0.1 mM) is prepared, and various concentrations of NDGA are added. The mixture is incubated in the dark for 30 minutes at room temperature, after which the absorbance is measured at 517 nm. The percentage of scavenging activity is calculated as [(Abscontrol - Abssample)/Abscontrol] × 100, with NDGA typically exhibiting concentration-dependent scavenging activity [1]. Similarly, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves generating the ABTS radical cation by reacting ABTS solution with potassium persulfate, allowing the mixture to stand in the dark for 12-16 hours before use. This solution is then diluted to an absorbance of approximately 0.70 at 734 nm, mixed with NDGA samples, and measured after a fixed incubation period.

For cellular antioxidant assessments, researchers often employ lipid peroxidation assays using thiobarbituric acid reactive substances (TBARS) to measure malondialdehyde (MDA) formation, a byproduct of lipid peroxidation. Cells treated with NDGA under oxidative stress conditions (induced by H₂O₂ or other pro-oxidants) are harvested and homogenized in buffer containing butylated hydroxytoluene to prevent further oxidation. The homogenate is mixed with thiobarbituric acid reagent and heated, after which the pink chromogen formed is measured spectrophotometrically at 532-535 nm. Additionally, cellular ROS detection using fluorescent probes such as DCFH-DA (2',7'-dichlorofluorescin diacetate) provides quantitative assessment of intracellular oxidative stress. In this method, cells are loaded with the non-fluorescent DCFH-DA, which is hydrolyzed by intracellular esterases to DCFH and then oxidized to fluorescent DCF by ROS. NDGA's antioxidant activity is reflected in reduced fluorescence intensity compared to oxidative stress controls when measured by flow cytometry or fluorescence microscopy [3] [1].

Molecular Mechanism Elucidation

To investigate the mechanistic pathways modulated by NDGA, several sophisticated techniques have been employed. Western blot analysis is routinely used to examine protein expression and activation states. For example, to assess NDGA's impact on stress response pathways, cells are treated with NDGA under defined conditions, lysed in appropriate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), and proteins are separated by SDS-PAGE before transfer to membranes. Blots are then probed with specific antibodies against proteins of interest, such as phospho-JNK, phospho-p38 MAPK, cleaved caspase-3, or CHOP, with enhanced chemiluminescence detection [3] [5]. For in vivo assessments, immunohistochemical staining of tissue sections allows spatial localization of these markers, providing context for NDGA's effects in complex tissue environments.

Molecular docking studies have been instrumental in identifying NDGA's direct molecular targets, such as its inhibition of FIPV 3CLpro or ALG3. These computational approaches typically begin with protein structure preparation, followed by grid generation around the suspected binding site. NDGA's three-dimensional structure is optimized using molecular mechanics force fields, and multiple conformational poses are generated and scored using empirical scoring functions. The most promising binding modes are further validated through molecular dynamics simulations to assess binding stability and key molecular interactions [2] [6]. Experimentally, cellular thermal shift assays (CETSA) provide confirmation of direct target engagement by measuring the thermal stabilization of proteins upon NDGA binding. In this technique, cells are heated to different temperatures in the presence or absence of NDGA, soluble proteins are separated from denatured aggregates, and target protein levels are quantified by Western blotting. Rightward shifts in thermal denaturation curves in NDGA-treated samples indicate direct binding and stabilization of the target protein [6].

The following diagram illustrates the key molecular pathways and cellular processes modulated by NDGA's antioxidant and biological activities:

G cluster_direct Direct Antioxidant Effects cluster_indirect Indirect/Cellular Effects cluster_pathways Molecular Pathways & Therapeutic Applications NDGA NDGA DPPH DPPH Radical Scavenging NDGA->DPPH ABTS ABTS Radical Scavenging NDGA->ABTS Metal Metal Ion Chelation NDGA->Metal Lipid Lipid Peroxidation Inhibition NDGA->Lipid Enzymes Antioxidant Enzyme Induction (GPX4, Prdx3) NDGA->Enzymes ER ER Stress Reduction (CHOP, Caspase-3) NDGA->ER Metabolic Metabolic Regulation (PPARα, Cpt1/2) NDGA->Metabolic Inflammatory Anti-inflammatory Effects NDGA->Inflammatory subcluster_pathways DPPH->subcluster_pathways ABTS->subcluster_pathways Metal->subcluster_pathways Lipid->subcluster_pathways Enzymes->subcluster_pathways ER->subcluster_pathways Metabolic->subcluster_pathways Inflammatory->subcluster_pathways Cancer Anti-cancer Effects (Apoptosis, Metastasis Inhibition) subcluster_pathways->Cancer MetabolicD Metabolic Disease Improvement subcluster_pathways->MetabolicD Aging Lifespan Extension (Aging Model) subcluster_pathways->Aging Antiviral Antiviral Activity (Protease Inhibition) subcluster_pathways->Antiviral

> NDGA's multifaceted mechanisms encompass direct antioxidant effects and modulation of various cellular pathways, leading to diverse therapeutic applications.

Research Perspectives and Challenges

Current Limitations and Derivative Development

Despite promising preclinical results, several significant challenges must be addressed to advance NDGA toward clinical application. The compound has demonstrated dose-dependent hepatotoxicity in some animal studies, raising concerns about its therapeutic window. Additionally, NDGA's relatively moderate potency in certain biological assays suggests room for improvement in its pharmacological profile. To address these limitations, researchers have pursued structural modification strategies, generating novel derivatives with enhanced efficacy and potentially reduced toxicity. One such derivative, NDGA-P21, was synthesized through epoxidation of the NDGA backbone, creating a 2,3-epoxy butane structure. This modification resulted in significantly improved anti-glioma activity compared to the parent compound, with enhanced capability to arrest the cell cycle at G0/G1 phase and impair the stemness of glioma stem-like cells [4].

The development of NDGA derivatives represents a promising approach to overcome the limitations of the native compound while preserving or enhancing its beneficial activities. Structure-activity relationship (SAR) studies have identified key molecular features responsible for NDGA's diverse biological effects, guiding rational drug design efforts. These investigations have revealed that the catechol groups are essential for antioxidant and lipoxygenase-inhibitory activities, while the linker region between the aromatic rings influences cellular uptake and target specificity. Continued refinement of NDGA-based compounds through systematic structural optimization may yield candidates with improved pharmaceutical properties, including enhanced bioavailability, target selectivity, and reduced adverse effects. Such advanced derivatives hold promise for overcoming the limitations observed with native NDGA while expanding its potential therapeutic applications across a broader range of diseases [4].

Future Research Directions

Several promising research directions emerge from current understanding of NDGA's biological activities. First, the sexual dimorphism observed in NDGA's lifespan-extending effects warrants further investigation into potential gender-specific differences in metabolism, distribution, and cellular responses. Elucidating these mechanisms could inform tailored therapeutic approaches and enhance understanding of sex differences in drug responses more broadly. Second, the synergistic potential of NDGA with established therapeutics merits exploration across multiple disease contexts. For example, combining NDGA with conventional chemotherapeutic agents may enhance anti-cancer efficacy while potentially reducing required doses of toxic drugs, thereby improving therapeutic indices. Similarly, NDGA's antiviral effects against FIPV suggest potential investigation against related viral pathogens, including coronaviruses of human significance [2] [8].

From a technical perspective, advancing delivery system optimization represents a critical frontier for maximizing NDGA's therapeutic potential. The development of novel formulation strategies, such as nanoparticle-based carriers or prodrug approaches, could enhance NDGA's bioavailability, tissue targeting, and pharmacokinetic profile. Additionally, more comprehensive toxicological assessment across multiple species and longer duration studies will be essential for establishing safety parameters for human consideration. Finally, expanding research into NDGA's effects on cellular quality control mechanisms beyond its established antioxidant activities—including autophagy, proteostasis, and mitochondrial function—may reveal novel mechanisms contributing to its diverse biological effects and identify new therapeutic applications for this multifaceted natural compound [6] [8].

Table 3: Key Research Challenges and Potential Solutions for NDGA Development

Challenge Current Status Potential Solutions Research Priority
Hepatotoxicity Observed in some animal models at higher doses Structural modification; optimized dosing regimens; targeted delivery systems High
Moderate Potency Variable efficacy across different disease models Derivative development; combination therapies; delivery optimization Medium
Sexual Dimorphism Efficacy in male but not female mice in lifespan studies Investigation of gender-specific metabolism and mechanisms Medium
Bioavailability Limited pharmacokinetic data available Formulation improvements; prodrug approaches; novel delivery systems High

Conclusion

References

masoprocol synthesis and production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Background

Masoprocol, or Nordihydroguaiaretic Acid (NDGA), is a plant-derived lignan obtained primarily from the creosote bush (Larrea tridentata) [1]. Its chemical structure features two catechol rings, which confer potent antioxidant activity but are also responsible for its propensity to auto-oxidize and form electrophilic quinones, leading to both cytoprotective and cytotoxic effects [1].

While this compound was once approved as a topical cream (Actinex) for treating sun-induced skin growths, it was discontinued in 1996 due to low market demand and side effects [2]. Current research interest has shifted towards its semi-synthetic derivatives, such as Terameprocol (EM-1421, M4N), which is a promising anticancer agent that has entered Phase I/II clinical trials [2].

Synthesis and Production

A practical synthesis route for this compound and its key derivative, terameprocol, has been established and optimized. The synthetic pathway allows for the production of the core structure and subsequent modification to explore structure-activity relationships.

Synthetic Pathway for this compound and Terameprocol

The following diagram illustrates the optimized synthesis route, starting from veratrole and proceeding through key intermediates to the final products, terameprocol (2) and this compound (NDGA, 1).

G Veratrole Veratrole Ketone 3,4-Dimethoxypropiophenone (7) Veratrole->Ketone Acylation with Propionyl Chloride (94% yield) Brominated Brominated Ketone (8) Ketone->Brominated Bromination with Br2 Furan Tetra-substituted Furan (4) Brominated->Furan Cyclization THF cis-Tetrahydrofuran (9) Furan->THF Hydrogenation Terameprocol Terameprocol (2) THF->Terameprocol O-Methylation This compound This compound (NDGA, 1) Terameprocol->this compound Demethylation Demethylation Demethylation

Synthetic route to Terameprocol and this compound [2]

Key Experimental Protocol: Synthesis of 3,4-Dimethoxypropiophenone (7)

This step is a Friedel-Crafts acylation, modified to achieve a high yield [2].

  • Apparatus: A 5 L, 4-necked round-bottom flask equipped with an N₂ inlet, overhead magnetic stir drive, addition funnel, thermocouple, and condenser.
  • Reaction:
    • Add aluminum chloride (349 g, 2.61 mol) to the flask, followed by CH₂Cl₂ (870 mL).
    • Cool the suspension to -10 °C using a dry ice/acetone bath.
    • Slowly add propionyl chloride (138 g, 1.49 mol) dissolved in CH₂Cl₂ (145 mL) to the reaction mixture via the addition funnel over 15 minutes.
    • After the addition is complete, stir the reaction mixture for an additional 2 hours at -10 °C.
  • Work-up: The reaction is typically quenched by pouring onto ice and dilute hydrochloric acid, followed by extraction with an organic solvent and purification.

Mechanisms of Action and Biological Targets

This compound exhibits a complex mechanism of action, influencing multiple cellular pathways. Its bioactivity is a balance between its protective antioxidant nature and potential toxic effects, which are highly concentration-dependent [1].

Molecular Targets and Signaling Pathways

The diagram below summarizes the key molecular interactions and consequences of this compound exposure in a cell.

G NDGA NDGA Catechol Catechol Rings NDGA->Catechol LOX Inhibition of Lipoxygenases (LOXs) NDGA->LOX HSL Decreased HSL Phosphorylation NDGA->HSL In adipocytes [3] Quinone Ortho-quinone Catechol->Quinone Auto-oxidation (Pro-oxidant) ROS ROS Scavenging Catechol->ROS Antioxidant NRF2_Act NRF2 Pathway Activation Quinone->NRF2_Act Via KEAP1 modification [1] GSH_Dep GSH Depletion Quinone->GSH_Dep ProteinAdd Protein Adducts Quinone->ProteinAdd Cytoprotection Cytoprotective Effects ROS->Cytoprotection LOX->Cytoprotection NRF2_Act->Cytoprotection Cytotoxicity Cytotoxic Effects GSH_Dep->Cytotoxicity ProteinAdd->Cytotoxicity Antilipolytic Antilipolytic Effect HSL->Antilipolytic

Dual cytoprotective/cytotoxic mechanisms of this compound [1]

The biological effects of this compound stem from its interaction with several key targets:

  • Lipoxygenase (LOX) Inhibition: this compound is a well-known pan-inhibitor of arachidonic acid-metabolizing enzymes (5-, 12-, and 15-LOX), reducing the production of pro-inflammatory leukotrienes and other eicosanoids [1].
  • Antilipolytic Effect: In vivo and in vitro studies show this compound decreases lipolytic activity by reducing the phosphorylation of Hormone-Sensitive Lipase (HSL), leading to lower serum free fatty acid and triglyceride concentrations [3].
  • Dual Redox Activity: The catechol groups allow this compound to scavenge reactive oxygen species (ROS), providing antioxidant effects. However, they can also auto-oxidize to form semi-quinone and ortho-quinone species, generating superoxide and depleting glutathione (GSH), which leads to oxidative stress and protein adduct formation [1].
  • Transcription Factor Activation: The electrophilic quinones can modify cysteine residues in the KEAP1 protein, leading to the activation of the NRF2 pathway and the upregulation of cytoprotective and antioxidant genes [1].

Key Research Data and Biological Activities

Research has quantified the biological activity of this compound and its derivatives, particularly in anticancer and metabolic contexts.

Table 1: Antiproliferative Activity (IC₅₀) of this compound and Derivatives

Data from a microcalorimetry study on cancer and model cell lines [2].

Compound Name IC₅₀ on S. pombe (mg/L) IC₅₀ on K562 (Chronic Myelogenous Leukemia) (mg/L)
Terameprocol (2) 330.0 5.87
NDGA Derivative 3 290.0 8.57
NDGA Derivative 4 350.0 11.23
Table 2: Other Documented Biological Activities of this compound

A summary of its effects in various preclinical models.

Activity / Effect Model / Context Key Findings / Proposed Mechanism
Antihyperglycemic C57BL/ks-db/db and C57BL/6J-ob/ob mice (models of type 2 diabetes) Lowered plasma glucose without changing insulin levels; improved oral glucose tolerance and insulin sensitivity [4].
Antilipolytic & Lipid-Lowering Rat adipocytes, in vitro; Fructose-induced hypertriglyceridemic rats, in vivo Decreased lipolysis and serum FFA/TG by reducing HSL phosphorylation [3].
Toxicity Concerns Preclinical and clinical observations Prolonged consumption associated with liver and kidney damage, limiting its therapeutic use [5] [1].

Research Conclusions and Future Perspectives

This compound serves as a versatile pharmacophore, but its clinical application is limited by toxicity concerns related to its catechol chemistry [5] [1]. Current research focuses on semi-synthetic derivatives like terameprocol, designed to retain beneficial activities while improving the safety profile [2] [5].

Future work should prioritize:

  • Structural Optimization: Developing novel analogs with modified redox properties to minimize quinone-mediated toxicity.
  • Mechanistic Studies: Further elucidation of the specific protein targets of the electrophilic quinones.
  • Clinical Translation: Advancing the most promising derivatives, like terameprocol, through rigorous clinical trials to evaluate their efficacy in cancer and other diseases.

References

Chemical Identity & Regulatory Status of Masoprocol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and development status for Masoprocol based on the search results.

Property Details
IUPAC Name 4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [1]
Other Synonyms Nordihydroguaiaretic acid (NDGA); erythro-nordihydroguaiaretic acid [2]
CAS Registry Number 27686-84-6 [2]
Molecular Formula C₁₈H₂₂O₄ [2]
Drug Type Small molecule drug [2]
Highest Phase of Development Withdrawn (The search results do not specify the reason or timeline for withdrawal) [2]
Known Approval Initially approved in the United States on September 4, 1992, for Actinic Keratosis [2]

Recent Research & Proposed Mechanisms of Action

Although this compound's clinical status is "Withdrawn," it remains an active subject of scientific investigation. A recent 2025 study has proposed a novel anticancer mechanism.

Detailed Experimental Workflow from 2025 Study

The following diagram illustrates the integrated approach used in a recent study to investigate NDGA's role in inhibiting bladder cancer metastasis [3].

G cluster_1 Discovery & Validation Phase cluster_2 Therapeutic Targeting Phase Start Study Initiation A1 Bioinformatics Analysis (Identify elevated ALG3 in BC) Start->A1 A2 Mechanistic Investigation (In vitro assays, Transcriptional profiling) A1->A2 A3 Target Identification (Immunoprecipitation, Lectin pull-down) A2->A3 B1 Virtual Screening (Identify NDGA as ALG3 inhibitor) A3->B1 B2 Experimental Validation (Molecular Docking, CETSA, MD Simulation) B1->B2 B3 In vitro & In vivo Models (Validate anti-tumor effects) B2->B3 Conclusions Conclusions: ALG3 as biomarker & NDGA as therapeutic candidate B3->Conclusions

Research workflow for NDGA mechanism study.

This research established a promising mechanism where NDGA inhibits cancer metastasis by targeting a specific glycosylation enzyme [3]. The study provides a detailed experimental pathway from biomarker discovery to therapeutic validation.

Comprehensive Pharmacological Profile

NDGA is a phenolic lignan obtained from the creosote bush (Larrea tridentata) [1]. Its biological activity is largely attributed to its structure, which features two catechol rings.

The table below summarizes its key molecular targets and associated effects as described in the literature [1].

Target / Action Documented or Proposed Effect
Pan-Lipoxygenase (LOX) Inhibitor Reduces the production of inflammatory mediators like leukotrienes [1].
Potent Antioxidant The catechol rings scavenge reactive oxygen species (ROS) [1].
Activator of NRF2 Pathway Can induce endogenous antioxidant responses in cells [1].
Inhibitor of α1,3-mannosyltransferase (ALG3) Proposed novel mechanism for inhibiting cancer metastasis via suppression of protein glycosylation [3].

Implications for Research and Development

The ongoing research into NDGA highlights several key points for professionals in the field:

  • Novel Mechanisms: Investigation of NDGA has moved beyond its traditional role as a lipoxygenase inhibitor, exploring new targets like glycosylation enzymes in oncology [3].
  • Safety Considerations: A 2020 review notes that excessive consumption of NDGA is linked to liver and kidney damage, underscoring the narrow therapeutic window and need for careful dosing [1].
  • Natural Product Source: Larrea tridentata remains a source of new chemical entities with investigated antibacterial and cytotoxic activities [4].

References

Molecular Targets and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol's two catechol rings enable diverse mechanisms, primarily functioning as a pan-lipoxygenase inhibitor and reactive oxygen species (ROS) scavenger. Key molecular targets and effects are summarized below.

Molecular Target / Pathway Observed Effect Primary Outcome / Significance
5-, 12-, 15-Lipoxygenase (LOX) [1] [2] Inhibition (pan-LOX inhibitor) Reduces production of pro-inflammatory leukotrienes (e.g., LTB4) and hydroperoxyeicosatetraenoic acids (HPETEs) [1].
Reactive Oxygen Species (ROS) [1] [2] Potent scavenging Neutralizes peroxynitrite, singlet oxygen, hydroxyl radical, superoxide anion, and hypochlorous acid; confers antioxidant and anti-inflammatory effects [1] [2].
Insulin-like Growth Factor-1 Receptor (IGF-1R) [2] Inhibition (Tyr kinase receptor) Potential anti-proliferative and anti-diabetic effects.
c-ErbB2/HER2/Neu Receptor [2] Inhibition (Tyr kinase receptor) Potential anti-cancer activity.
KEAP1-NRF2 Pathway [1] [2] Activation (KEAP1 inhibition) Induces endogenous antioxidant and cytoprotective gene expression.
Activator Protein-1 (AP-1) [3] Inhibition of UVB-induced transactivation Contributes to chemopreventive effects against skin cancer.
Phosphatidylinositol 3-Kinase (PI 3-Kinase) [3] Inhibition of activity Mediates the inhibition of UVB-induced c-fos and AP-1 transactivation [3].
α-amylase, α-glucosidase, DPP-4 [2] Inhibition Contributes to observed anti-hyperglycemic effects [4] [2].

This compound exerts its effects through several interconnected signaling pathways, as illustrated below.

G Extracellular Extracellular Space Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus ArachidonicAcid Arachidonic Acid LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Leukotrienes Pro-inflammatory Leukotrienes (e.g., LTB4) LOX->Leukotrienes UVB UVB Radiation PI3K PI3K UVB->PI3K c_fos c-fos expression PI3K->c_fos AP1 AP-1 Activation c_fos->AP1 KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Inactivates (degrades) AntioxidantGenes Antioxidant & Cytoprotective Genes NRF2->AntioxidantGenes Activates Transcription NDGA This compound (NDGA) NDGA->LOX Competitive Inhibition NDGA->PI3K Inhibition NDGA->KEAP1 Inhibition NDGA->NRF2 Stabilization & Activation

This diagram illustrates this compound's multi-target mechanism: it inhibits pro-inflammatory LOX enzymes and stress-induced PI3K/AP-1 signaling while activating the cytoprotective KEAP1-NRF2 pathway.

The Dual Nature: Antioxidant and Pro-Oxidant Effects

This compound's pharmacodynamics are defined by a narrow concentration-dependent balance between therapeutic and toxicological outcomes [1] [2].

  • At low to moderate concentrations, NDGA acts as a potent antioxidant by donating electrons and protons from its four hydroxyl groups, effectively scavenging various ROS [1] [2].
  • At high concentrations or under specific conditions, NDGA rapidly auto-oxidizes, forming a semi-quinone radical and then an ortho-quinone, generating superoxide anion in the process. The ortho-quinone is a highly electrophilic molecule that can deplete cellular glutathione (GSH) and form adducts with cysteine residues in proteins, leading to oxidative stress and potential cytotoxicity [1] [2].

This dual role is crucial for understanding its therapeutic window.

Key Experimental Models and Protocols

Substantial in vitro, in vivo, and in silico data underpin understanding of this compound's pharmacodynamics.

In Vivo Efficacy Models

This compound demonstrates efficacy in animal models of disease:

  • Anti-hyperglycemic Activity: In male C57BL/ks-db/db mice (a model of non-insulin-dependent diabetes), this compound (100 mg/kg, administered intraperitoneally twice daily) significantly lowered plasma glucose concentrations from 29.2 ± 1.1 mmol/L to 20.7 ± 2.6 mmol/L after 12 days. It also reduced plasma triglyceride concentrations by 35% without affecting food intake, body weight, or plasma insulin levels [4].
  • Cancer Chemoprevention: Topical application of NDGA prevented phorbol ester promotion of tumors in mouse skin models [3].
In Vitro and In Silico Mechanistic Studies
  • LOX Inhibition Mechanisms: A 2024 study used Gaussian accelerated molecular dynamics (GaMD) simulation and Markov state models (MSM) to elucidate that NDGA acts as a natural orthosteric inhibitor of 5-lipoxygenase (5-LOX). It binds tightly in the enzyme's active pocket, occupying the site and competitively inhibiting catalytic activity [5].
  • Cell Signaling Studies: In the human keratinocyte cell line HaCaT, NDGA (at non-cytotoxic concentrations) significantly inhibited UVB-induced AP-1 transactivation. Methodology involved transiently transfecting cells with an AP-1-luciferase reporter plasmid, treating with NDGA, irradiating with UVB, and then measuring luciferase activity to quantify AP-1-dependent transcription. NDGA achieved this by inhibiting the PI 3-kinase signaling pathway upstream [3].
  • Anticancer Activity Screening: The bioactivity of this compound and its derivatives has been evaluated using microcalorimetry. This method measures heat production as a sensitive indicator of overall metabolic flux in cell lines. For example, the derivative terameprocol showed potent inhibitory activity against K562 (leukemia) cell lines with an IC₅₀ of 5.87 mg/L [6].

Clinical and Developmental Status

This compound's development path highlights the transition from natural product to clinically refined analogs:

  • This compound (NDGA): Approved by the FDA in 1992 as a 10% topical cream (Actinex) for treating actinic keratosis but was later discontinued in 1996 for commercial reasons (low market demand and minor side effects) [6].
  • Terameprocol (EM-1421, M4N): A semi-synthetic tetra-O-methyl derivative of NDGA. This analog is designed to mitigate the pro-oxidant toxicity associated with the catechol groups of the parent compound. Terameprocol is a promising anticancer agent currently in Phase I/II clinical trials [6].

References

Masoprocol Physicochemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data for masoprocol (Nordihydroguaiaretic acid, NDGA).

Property Value Notes Source
pKa 9.56 ± 0.10 Predicted [1]
Molecular Formula C₁₈H₂₂O₄ [1]
Molecular Weight 302.36 g/mol [1]
Melting Point 185.5 °C [1]
LogP 3.710 (est) Estimated; indicates high lipophilicity [1]
Solubility Not found Data not available in search results

The predicted pKa of 9.56 suggests that this compound is a weak acid. The estimated LogP value of 3.71 classifies it as a highly lipophilic compound, which strongly indicates poor water solubility [1]. This aligns with the common challenge in drug development that many new drug candidates suffer from low solubility, leading to low bioavailability [2].

Solubility Enhancement Strategies and Experimental Approaches

While specific protocols for this compound were not found, the general methodologies below, commonly used for poorly soluble drugs, provide a framework for experimentation.

Proposed Experimental Workflow for Solubility Assessment

The following Graphviz diagram outlines a logical workflow for tackling the solubility of a poorly soluble compound like this compound. The DOT script for this diagram is provided below.

Solubility Enhancement Workflow Start Start: Poorly Soluble Compound Analyze Analyze Physicochemical Properties (pKa, LogP) Start->Analyze StratSelect Select Enhancement Strategy Analyze->StratSelect Physicochemical Physicochemical StratSelect->Physicochemical Physical/Chemical Modification NanoTech NanoTech StratSelect->NanoTech Nanotechnology Approaches SolidDispersion Solid Dispersion Physicochemical->SolidDispersion   Complexation Inclusion Complex (e.g., Cyclodextrin) Physicochemical->Complexation   ParticleReduction Particle Size Reduction Physicochemical->ParticleReduction   NanoSuspension Nanosuspension NanoTech->NanoSuspension   LipidSystem Lipid-Based Systems (e.g., Liposomes) NanoTech->LipidSystem   Evaluate Evaluate Solubility & Dissolution SolidDispersion->Evaluate Complexation->Evaluate ParticleReduction->Evaluate NanoSuspension->Evaluate LipidSystem->Evaluate Optimize Optimize Formulation Evaluate->Optimize If Needed

This workflow illustrates the primary paths for enhancing drug solubility, moving from analysis to strategy selection and evaluation [2].

Detailed Methodologies for Key Strategies

Based on the general techniques identified for poorly soluble drugs, here are potential experimental protocols for this compound:

  • Solid Dispersion

    • Principle: Dispersing the drug in a hydrophilic polymer matrix to improve wettability and dissolution [2].
    • Detailed Protocol:
      • Method: Solvent evaporation or melt fusion.
      • Materials: this compound, polymer (e.g., PVP, PEG, HPMC).
      • Procedure: Dissolve drug and polymer in a common solvent. Stir magnetically for a set time. Evaporate the solvent under vacuum in a rotary evaporator. Scrape the dried solid and store in a desiccator.
      • Characterization: Powder X-ray Diffraction (PXRD) to assess crystallinity, Differential Scanning Calorimetry (DSC) for thermal analysis, and in-vitro dissolution study.
  • Inclusion Complexation

    • Principle: Incorporating the drug molecule into the hydrophobic cavity of cyclodextrins to enhance aqueous solubility [2].
    • Detailed Protocol:
      • Method: Kneading or freeze-drying.
      • Materials: this compound, cyclodextrin (e.g., β-cyclodextrin, HP-β-CD).
      • Procedure: For the kneading method, triturate drug and cyclodextrin with a small volume of water-ethanol mixture in a mortar for 45-60 minutes. Dry the paste in an oven at 40°C.
      • Characterization: Phase-solubility studies (as per Higuchi and Connors), Fourier Transform Infrared Spectroscopy (FTIR), and dissolution studies.
  • Nanosuspension

    • Principle: Reducing particle size to the nanoscale to increase surface area and saturation solubility [2].
    • Detailed Protocol:
      • Method: High-pressure homogenization or wet milling.
      • Materials: this compound, stabilizer (e.g., Poloxamer 188, Tween 80, lecithin).
      • Procedure: Suspend the drug in a stabilizer solution. Pre-mill using a high-shear homogenizer. Process using a high-pressure homogenizer for multiple cycles.
      • Characterization: Particle size analysis, Scanning Electron Microscopy (SEM), and dissolution velocity studies.

Key Mechanisms and Safety Considerations for this compound

The search results provide insights into the molecular behavior of this compound, which is crucial for understanding its properties.

  • Molecular Targets and Effects: this compound is a pan-lipoxygenase (LOX) inhibitor and a potent antioxidant due to its catechol groups. However, it can also undergo auto-oxidation, leading to quinone formation and potential glutathione depletion, which raises safety concerns at high doses [3].
  • Bioavailability Challenge: The high lipophilicity (LogP 3.71) and potential for auto-oxidation reinforce that this compound is a strong candidate for the solubility-enhancing strategies described above, as it likely belongs to BCS Class II (low solubility, high permeability) [2] [1].

References

Masoprocol for Actinic Keratosis: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Masoprocol is a topical antineoplastic agent that was investigated for the treatment of actinic keratoses (AKs). A key 1991 double-blind, vehicle-controlled study demonstrated its efficacy, showing a 71.4% median reduction in AK lesions compared to 4.3% for the vehicle control [1]. Despite these promising early results, the drug was later withdrawn from the U.S. market and currently retains only investigational status [2]. The following application notes and protocols detail the historical use, mechanism of action, and quantitative outcomes of this compound based on available scientific literature, provided for research and informational purposes.

Chemical and Pharmacological Profile

This compound, also known as nordihydroguaiaretic acid (NDGA), is a small molecule with a chemical formula of C₁₈H₂₂O₄ [2]. Its pharmacological profile is characterized by the following properties:

  • Mechanism of Action: The exact mechanism by which this compound treats AKs is not fully known. However, it is established as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also exhibits antiproliferative activity against keratinocytes in tissue culture and, to a lesser extent, inhibits cyclooxygenase. Its antioxidant properties may also contribute to its overall effect [2].
  • Pharmacokinetics: Systemic absorption after topical application is minimal, with less than 1-2% of the drug absorbed through the skin over a 4-day period [2].

Quantitative Efficacy and Safety Data

The primary evidence for this compound's efficacy and safety comes from a 1991 double-blind, vehicle-controlled, multicenter study involving 154 evaluable patients with a minimum of five actinic keratoses each on the head and neck [1]. The key outcomes are summarized in the table below.

Table 1: Key Efficacy and Safety Outcomes from a 1991 Clinical Study [1]

Parameter This compound Group Vehicle Control Group
Median Reduction in AK Count 71.4% 4.3%
Patients Showing Improvement 96% 44%
Common Adverse Effects (Incidence) Erythema (53%), Flaking (53%) Not Specified

Detailed Experimental Protocol

The following protocol is reconstructed from the 1991 clinical trial to serve as a reference for researchers [1].

Study Design
  • Type: Double-blind, vehicle-controlled, multicenter study.
  • Population: 154 evaluable patients with a minimum of five actinic keratoses each on the head and neck.
Treatment Protocol
  • Intervention: Topical application of This compound cream.
  • Dosing Regimen: Applied twice daily for 14 days.
  • Control: Vehicle cream applied on the same schedule.
Efficacy Assessment
  • Primary Endpoint: Percentage reduction in the number of actinic keratoses.
  • Assessment Method: Lesion count performed at baseline and after the treatment period.
Safety Assessment
  • Monitoring: Patients were monitored for the occurrence and severity of local skin reactions, with erythema and flaking being the most frequently reported adverse effects [1].

Mechanism of Action and Signaling Pathways

The therapeutic action of this compound in actinic keratosis is linked to its modulation of key inflammatory pathways, as illustrated below.

G Proposed Anti-inflammatory Mechanism of this compound in Actinic Keratosis A Cell Membrane B Arachidonic Acid A->B Phospholipase Activation C 5-Lipoxygenase Pathway B->C Substrate D Cyclooxygenase Pathway (Minor) B->D Substrate E Leukotrienes C->E Produces F Prostaglandins D->F Produces G Inflammation & Keratinocyte Proliferation E->G Promotes F->G Promotes This compound This compound This compound->C Potent Inhibition This compound->D Weak Inhibition

Contemporary Context and Alternative Therapies

While this compound is not in current use, understanding its profile is valuable from a research perspective. The management of AKs has advanced significantly, with current guidelines strongly recommending effective and widely available treatments.

Table 2: Contemporary Topical Treatments for Actinic Keratosis (for comparison) [3] [4]

Therapeutic Agent Typical Treatment Regimen Efficacy (Complete Clearance) Key Characteristics
5-Fluorouracil (5%) Twice daily for 4 weeks 42.9% - 76.6% [4] A topical chemotherapeutic; considered a standard therapy with strong recommendation [3].
5-Fluorouracil (4%) Once daily for 4 weeks ~80% [4] Newer formulation; shown to be effective even for hyperkeratotic AKs [5].
Imiquimod (5%) Two 4-week courses (3x/week) separated by 3 weeks off 53.7% - 55% [4] An immune response modifier; also has a strong recommendation [3].
Imiquimod (3.75%) Two 3-week courses separated by 3 weeks off ~34% [4] Lower concentration for larger treatment areas.
Diclofenac (3% Gel) Twice daily for 60-90 days ~41% [4] A non-steroidal anti-inflammatory drug (NSAID); a conditional recommendation [3].
Tirbanibulin (1% Ointment) Once daily for 5 consecutive days ~49% [4] A more recent agent with a very short treatment course.

Conclusion and Research Implications

This compound represents an earlier pharmacological approach to managing actinic keratosis, demonstrating measurable efficacy through a mechanism centered on lipoxygenase inhibition. Its historical clinical data provides a valuable benchmark for researchers studying the evolution of AK therapeutics and exploring alternative pathways for intervention. However, its status as an unapproved and withdrawn drug limits its practical application. Current guidelines strongly endorse other topical agents like 5-fluorouracil and imiquimod, which have a robust and contemporary evidence base for efficacy and safety [3] [4]. Future research could focus on refining the specific molecular targets of this compound to inform the development of novel therapeutics.

References

Application Notes and Protocol for Masoprocol Cream in the Treatment of Actinic Keratoses

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Actinic keratosis (AK) is a common, UV-induced intraepidermal neoplasm and a recognized precursor to cutaneous squamous cell carcinoma (cSCC). Its clinical significance is underscored by studies estimating that 40–60% of cSCCs arise from pre-existing, untreated AKs, necessitating effective field-directed therapies [1]. Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a topical antineoplastic agent derived from the creosote bush (Larrea divaricata). It is a phenolic compound with demonstrated antioxidant and anti-tumor properties [2] [3]. While its precise mechanism in treating AK is multifaceted, research indicates that NDGA inhibits the activation of the Insulin-like Growth Factor I (IGF-I) receptor, a tyrosine kinase involved in cell growth, survival, and motility. By disrupting IGF-IR phosphorylation, this compound interferes with downstream MAPK and Akt signaling pathways, thereby inhibiting proliferation and promoting apoptosis in malignant cells [3]. This molecular targeting, combined with its direct cytotoxic effects, underpins its efficacy in treating actinic keratoses.

Clinical Study Summary and Efficacy Data

A pivotal double-blind, vehicle-controlled, multicenter study published in the Journal of the American Academy of Dermatology established the efficacy and safety profile of this compound cream for AKs on the head and neck [4] [5]. The study involved 113-154 evaluable patients, each with a minimum of five actinic keratoses. Patients were instructed to apply topical this compound or its vehicle control twice daily for a period ranging from 14 to 28 days, with efficacy assessed at a one-month follow-up visit [4] [6].

The results demonstrated a statistically significant reduction in actinic keratosis counts for the this compound group compared to the vehicle control. The following table summarizes the key efficacy outcomes:

Table 1: Primary Efficacy Endpoints from the Clinical Study

Parameter This compound Group Vehicle Control Group
Mean Baseline AK Count 15.0 13.4
Mean AK Count at Follow-up 5.4 11.1
Median Percent Reduction from Baseline 71.4% 4.3%
Percentage of Patients Showing Improvement 96% 44%

As shown in Table 1, this compound treatment led to a median percent reduction of 71.4% in AK count, vastly superior to the 4.3% reduction observed in the vehicle group. Furthermore, 96% of patients in the this compound group showed improvement, compared to 44% in the vehicle group [4] [5] [6].

Safety and Tolerability Profile

The study also provided a comprehensive assessment of the safety and local tolerability of this compound cream. Adverse effects were primarily localized to the site of application and were consistent with the expected irritation from a topical cytostatic agent.

Table 2: Safety and Tolerability Data

Adverse Event This compound Group Vehicle Control Group
Any Irritation (Erythema or Flaking) 53% - 61.5% 26.7%
Erythema 53% (as per AI summary) Information missing
Flaking 53% (as per AI summary) Information missing

The incidence of local skin reactions, such as erythema and flaking, was higher in the this compound group but was generally manageable and did not correlate with the clinical response [4] [5] [6]. It is important to note that a subsequent comment in the literature warned that This compound is a potent sensitizer, indicating that contact allergy can be a concern with its use [4].

Detailed Experimental Protocol

This section outlines the core methodology from the clinical trial, which can serve as a protocol for research and development purposes.

Study Design
  • Type: Double-blind, vehicle-controlled, multicenter study.
  • Objective: To evaluate the efficacy and safety of this compound cream in the treatment of actinic keratoses on the head and neck.
  • Blinding: Both the investigators and the patients were blinded to the assigned treatment (active drug or vehicle) [4] [5].
Patient Population and Inclusion/Exclusion Criteria
  • Participants: 113 to 154 evaluable patients.
  • Key Inclusion Criterion: Patients with a minimum of five actinic keratoses on the head and neck [4] [6].
  • Lesion Grading: While not explicitly stated in the primary summary, AK severity is commonly graded using the Olsen scale in clinical practice (Grade 1: slightly visible but palpable; Grade 2: visible and palpable; Grade 3: frankly visible and hyperkeratotic) [1]. This scale can be adopted for future study designs.
Treatment Regimen
  • Formulation: this compound cream (concentration not specified in abstracts).
  • Application: The cream was applied topically to the affected areas twice daily.
  • Treatment Duration: 14 to 28 days [4] [5].
Efficacy and Safety Assessments
  • Primary Efficacy Endpoint: The change in the count of actinic keratoses from baseline to the one-month follow-up visit after the treatment period.
  • Safety Endpoints: Assessment of local skin reactions, including erythema (redness) and flaking (scaling), recorded at clinical evaluations [4] [5].

The workflow of this clinical study design is summarized in the diagram below.

Start Study Population: Patients with ≥5 AKs on Head/Neck Blinding Randomization & Double-Blinding Start->Blinding ArmA Treatment Arm A: Apply this compound Cream BID for 14-28 days Blinding->ArmA ArmB Treatment Arm B: Apply Vehicle Cream BID for 14-28 days Blinding->ArmB Assess Post-Treatment Assessment at 1-Month Follow-up ArmA->Assess ArmB->Assess End1 Efficacy: % Reduction in AK Count Assess->End1 End2 Safety: Incidence of Erythema/Flaking Assess->End2

Diagram 1: Clinical Trial Workflow for this compound Evaluation

Proposed Mechanism of Action Signaling Pathway

Based on pharmacological studies of nordihydroguaiaretic acid (NDGA), the active compound in this compound, the following pathway illustrates its proposed anti-tumor mechanism in actinic keratoses. This pathway highlights the inhibition of a key growth factor receptor, which differentiates it from non-specific cytotoxic agents.

cluster_0 Inhibition Leads To: IGF1 IGF-I Ligand IGF1R IGF-I Receptor (IGF1R) IGF1->IGF1R Phosphorylation Receptor Autophosphorylation IGF1R->Phosphorylation  Activates This compound This compound (NDGA) This compound->IGF1R  Inhibits Downstream Downstream Signaling (MAPK / PI3K-Akt) Phosphorylation->Downstream CellularEffects Cellular Outcomes Downstream->CellularEffects Proliferation ↓ Proliferation CellularEffects->Proliferation Apoptosis ↑ Apoptosis CellularEffects->Apoptosis Survival ↓ Cell Survival CellularEffects->Survival

Diagram 2: Proposed Molecular Mechanism of this compound (NDGA)

Discussion and Research Implications

The data from the controlled clinical trial robustly supports the use of topical this compound as an effective treatment for actinic keratoses on the head and neck. Its mechanism, potentially involving the inhibition of the IGF-IR signaling pathway as shown in Diagram 2, provides a targeted approach to managing these precancerous lesions [3]. The significant reduction in AK counts must be balanced against its pronounced local irritant effects and its potential as a potent sensitizer [4]. Future research directions could include:

  • Combination Therapies: Investigating this compound in conjunction with other topical agents to enhance efficacy or reduce irritation.
  • Field Cancerization Treatment: Evaluating its role in field-directed therapy, a crucial strategy for managing the widespread areas of sun-damaged skin from which AKs arise [1].
  • Modern Formulations: Developing improved vehicle systems to enhance drug delivery and minimize local skin reactions.

References

Comprehensive Application Notes and Protocols for Masoprocol in Topical Antineoplastic Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Masoprocol (also known as Nordihydroguaiaretic acid or NDGA) is a phenolic lignan originally isolated from the creosote bush (Larrea tridentata) [1] [2]. It was developed as a topical antineoplastic agent and received FDA approval for the treatment of actinic keratoses (AKs) in 1992 under the trade name Actinex [3] [4]. AKs are premalignant skin lesions resulting from chronic sun exposure that can progress to cutaneous squamous cell carcinoma [5]. This compound functions primarily as a pan-lipoxygenase inhibitor, disrupting the synthesis of pro-inflammatory and pro-proliferative eicosanoids, and also exhibits potent antioxidant activity [1] [2]. Despite demonstrated efficacy, the drug was subsequently withdrawn from the market, limiting its current clinical use. These notes provide a consolidated reference for researchers investigating its mechanisms and potential applications.

Mechanism of Action

This compound exerts its antineoplastic effects through multiple interconnected pathways, primarily targeting key enzymes and signaling cascades involved in cell proliferation and survival.

Primary Molecular Targets and Effects
  • Lipoxygenase (LOX) Inhibition: this compound is a well-characterized pan-lipoxygenase inhibitor, effectively blocking 5-LOX, 12-LOX, and 15-LOX enzymes [1] [2]. This inhibition prevents the conversion of arachidonic acid to pro-inflammatory hydroperoxyeicosatetraenoic acids (HPETEs) and subsequently to metabolites like 5-HETE and leukotriene B4 (LTB4), which are involved in promoting cell proliferation and survival [1] [2].
  • Antioxidant and Pro-oxidant Activities: The compound's two catechol rings confer a potent scavenging activity against various reactive oxygen species (ROS), including peroxynitrite, singlet oxygen, and hydroxyl radicals [1] [2]. However, this antioxidant capacity exists in a delicate balance. At physiological pH, this compound can auto-oxidize, forming a semi-quinone radical and then an ortho-quinone, a process that generates superoxide anion and can lead to glutathione (GSH) depletion and oxidative stress [1] [2].
  • KEAP1-NRF2 Pathway Activation: The electrophilic ortho-quinone metabolite can react with cysteine residues in proteins like KEAP1. This modification leads to the activation of the transcription factor NRF2, which translocates to the nucleus and promotes the expression of a battery of cytoprotective and antioxidant genes [1] [2].
  • Additional Signaling Pathways: Preclinical studies indicate this compound can inhibit several kinase receptors, including Insulin-like growth factor-1 receptor (IGF-1R) and HER2/Neu, which are often implicated in growth and survival signaling in cancer cells [1].

The following diagram illustrates the core signaling pathways and molecular interactions through which this compound exerts its effects.

Efficacy Data and Clinical Evidence

Historical clinical studies and modern preclinical research provide evidence for the efficacy of topical this compound in treating pre-malignant skin lesions.

Clinical Efficacy in Actinic Keratosis

A key double-blind, vehicle-controlled clinical study demonstrated the effectiveness of this compound cream [6].

  • Study Design: 154 evaluable patients with a minimum of five actinic keratoses on the head and neck were treated with topical this compound or its vehicle control twice daily for 14 to 28 days [6].
  • Primary Outcome: The study reported a median reduction of 71.4% in actinic keratosis lesions in the this compound group, compared to only 4.3% in the vehicle control group [6].
  • Response Rate: Overall, 96% of patients treated with this compound showed improvement, versus 44% in the vehicle group [6].
Comparative Efficacy of Topical Treatments for Actinic Keratosis

The table below summarizes efficacy data for this compound and a commonly used contemporary agent, 5-Fluorouracil (5-FU) 4% cream, based on separate clinical studies.

Therapeutic Agent Study Design Treatment Regimen Efficacy Outcome Reference

| This compound | Double-blind, vehicle-controlled (n=154) | Twice daily for 14-28 days | • 71.4% median reduction in AK lesions • 96% of patients showed improvement | [6] | | 5-Fluorouracil 4% Cream | Prospective pilot study (n=30) | Once daily for 30 days | • Significant decrease in AKASI score (p < 0.0001) • 83% achieved complete clinical clearance at 12 weeks | [5] | | 5-Fluorouracil 4% Cream | Retrospective study on hyperkeratotic AKs (n=66 lesions) | Once daily for 28 days | • 54.5% complete clearance • 24.2% partial clearance (>75% reduction) | [7] |

Formulation and Administration

This compound was developed for topical application with specific formulation and handling requirements due to its chemical properties.

  • Standard Formulation: The drug was typically formulated as a 10% cream for topical use [4] [6].
  • Stability Considerations: this compound contains catechol rings that are susceptible to auto-oxidation upon exposure to air and light, which can lead to a color change (darkening) of the cream and potential loss of potency [1]. Formulations require protection from light and air to ensure stability.
  • Dosing Regimen: The established regimen for actinic keratosis treatment was application of a thin layer to the affected area twice daily for a period of up to 28 days [6].

Detailed Experimental Protocols

For research purposes, the following protocols outline the key procedures for evaluating this compound's topical efficacy and mechanism of action.

Protocol: In Vitro Lipoxygenase Inhibition Assay

This protocol assesses the primary mechanism of this compound as a lipoxygenase inhibitor [1] [2].

  • Reagent Preparation:

    • Prepare a 100 mM Tris-HCl buffer, pH 7.4.
    • Dissolve soy or human recombinant 15-lipoxygenase (100-500 U/mL) in the Tris-HCl buffer.
    • Prepare a 1 mM sodium linoleate or arachidonic acid substrate solution in water, containing 0.1% Tween-20.
    • Prepare serial dilutions of this compound (e.g., 1 µM to 100 µM) in DMSO (final DMSO concentration in assay ≤1%).
  • Assay Procedure:

    • In a 96-well plate, add 150 µL of Tris-HCl buffer per well.
    • Add 10 µL of each this compound dilution or vehicle control (DMSO).
    • Initiate the reaction by adding 20 µL of the lipoxygenase enzyme solution.
    • Pre-incubate the mixture for 5 minutes at 25°C.
    • Start the enzymatic reaction by adding 20 µL of the sodium linoleate substrate.
    • Immediately monitor the increase in absorbance at 234 nm,
    • Continue kinetic reading for 3-5 minutes.
  • Data Analysis:

    • Calculate the rate of reaction (∆Absorbance/min) for each well.
    • Express enzyme activity as a percentage of the vehicle control.
    • Plot % inhibition versus log(this compound concentration) to determine the IC₅₀ value.
Protocol: In Vivo Efficacy in a Murine Skin Carcinogenesis Model

This protocol evaluates the chemopreventive potential of topical this compound [6].

  • Animal Grouping and Carcinogenesis Induction:

    • Use female SKH-1 hairless mice (6-8 weeks old). House mice under standard conditions with a 12-hour light/dark cycle.
    • Randomly divide mice into three groups (n=10-15/group): Vehicle control, this compound low-dose (1%), this compound high-dose (10%).
    • Induce tumorigenesis by irradiating mice with UVB light (e.g., 30 mJ/cm²) three times per week for 20 weeks.
  • Treatment Phase:

    • Formulate this compound in a standard ointment base (e.g., Vanicream).
    • One week after the final UVB exposure, shave the dorsal skin of all mice.
    • Apply 100 µL of the assigned formulation topically to the dorsal skin, 5 days per week for 10 weeks.
    • The control group receives the ointment base only.
  • Endpoint Measurement and Analysis:

    • Monitor and record the number, diameter, and volume of skin tumors weekly.
    • Euthanize mice at the end of the 10-week treatment period.
    • Excise tumors and adjacent skin for histopathological analysis (H&E staining) to confirm tumor type and grade.
    • Statistically compare tumor incidence, multiplicity, and burden between the treatment and control groups using one-way ANOVA with a post-hoc test.

Safety and Toxicity Profile

The therapeutic application of this compound is constrained by a narrow therapeutic window and specific safety concerns.

  • Local Skin Reactions (LSRs): In clinical trials, the most common adverse effects were local skin reactions, including erythema (redness) and flaking, which were observed in 53% of patients using the 10% cream [6]. These are often considered expected pharmacological effects.
  • Systemic Toxicity: Excessive consumption, particularly of oral preparations, has been associated with hepatotoxicity and nephrotoxicity [1] [2] [8]. Case reports have linked oral chaparral (a source of NDGA) intake to severe kidney and liver damage.
  • Mechanism of Toxicity: The propensity for toxicity is linked to its metabolic activation. Auto-oxidation of the catechol rings generates reactive ortho-quinones, which can deplete cellular glutathione levels and form protein adducts, leading to oxidative stress and cellular damage [1] [2].

Conclusion and Research Perspectives

This compound serves as a historically significant and mechanistically interesting compound for topical antineoplastic research. Its well-defined action as a lipoxygenase inhibitor and modulator of the NRF2 pathway provides a template for investigating these targets in dermatological cancers and precancers. However, its oxidation-prone chemistry, associated toxicity profile, and subsequent market withdrawal highlight the critical challenges in its development. Future research should focus on the synthesis of novel analogs with improved stability and reduced toxicity, or on novel drug delivery systems designed to mitigate its adverse effects while retaining its potent antiproliferative activity.

References

Comprehensive Application Notes on Masoprocol Cream

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Masoprocol, also known as nordihydroguaiaretic acid (NDGA), is a topical antineoplastic agent with a chemical structure based on a catecholic butane framework. [1] It was developed for the treatment of actinic keratoses (AKs), which are pre-malignant skin lesions resulting from chronic sun exposure. [2] The compound's molecular formula is C₁₈H₂₂O₄, and it belongs to a class of compounds known as catecholic butanes, which are characterized by two phenolic rings linked by a butane chain. [1]

Formulation Composition and Specifications

The active pharmaceutical ingredient (API) and its analogues for the this compound formulation are defined by the following general Formula (I): [1]

Where:

  • R₁ and R₂ are independently H, lower alkyl, or lower acyl.
  • R₃, R₄, R₅, and R₆ are independently H or lower alkyl.
  • R₇, R₈, and R₉ are independently H, hydroxy, lower alkoxy, or lower acyloxy.
  • R₁₀, R₁₁, R₁₂, and R₁₃ are independently H or lower alkyl.

In this context, "lower alkyl" generally means C₁-C₆ alkyl, and "lower acyl" means C₁-C₆ acyl. [1]

The table below summarizes the quantitative formulation data for this compound cream.

Table 1: this compound Cream Formulation Specifications
Component Concentration/Details Function Reference
Active Ingredient This compound (NDGA) or an analogue (e.g., 1,4-bis(3,4-dihydroxyphenyl)-2,3-dimethylbutane) Topical antineoplastic agent [1]
Dosage Form Cream for topical application Vehicle/Formulation [1] [2]
Proposed Strength for AKs 10% this compound cream (as reported in clinical study) Therapeutic concentration [2]
Proposed Strength for MDR* 0.1% to 25% in a vehicle for topical application Preclinical research range [1]
Administration Route Topical Method of delivery [1] [2]

*MDR: Multidrug Resistance (in cancer cells)

Clinical Application Protocol for Actinic Keratosis

The primary clinical application and protocol for this compound cream were established in a double-blind, vehicle-controlled study. [2]

Table 2: Clinical Protocol for this compound Cream in Actinic Keratosis
Protocol Parameter Specification Reference
Indication Actinic keratoses on the head and neck [2]
Dosage Sufficient cream to cover the lesions with a thin layer [2]
Frequency Twice daily [2]
Treatment Duration 14 days [2]
Study Design Double-blind, vehicle-controlled, multicenter study [2]
Patient Population 154 evaluable patients with a minimum of five actinic keratoses each [2]

Efficacy and Safety Profile

In the key clinical trial, patients who applied topical this compound twice daily for 14 days showed a median reduction of 71.4% in actinic keratosis lesions, compared to a 4.3% reduction in the vehicle control group. [2] Overall, 96% of patients in the this compound group showed improvement, versus 44% in the vehicle group. [2]

The most common adverse effects were local skin reactions, including erythema (redness) and flaking, which occurred in 53% of patients treated with this compound. [2] These reactions are consistent with the local effects of many topical cytostatic agents.

Experimental Workflow for Clinical Trial

The diagram below outlines the key steps of the clinical trial that established the efficacy of this compound cream.

Start Patient Enrollment (Min. 5 AK lesions each) A Baseline Assessment (Lesion Count) Start->A B Randomization A->B C Group 1: this compound Cream (10%) B->C D Group 2: Vehicle Cream (Control) B->D E Treatment Application BID for 14 Days C->E D->E F Endpoint Evaluation (Lesion Count Reduction) E->F G Data Analysis F->G

Mechanism of Action and Potential in Multidrug Resistance

While the precise mechanism for its effect on AKs was not detailed in the search results, this compound has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. [1] MDR is often mediated by the overexpression of P-glycoprotein (Pgp), an energy-dependent efflux pump that reduces the intracellular accumulation of chemotherapeutic drugs. [1]

This compound is reported to overcome this Pgp-mediated resistance, thereby increasing the accumulation of cytotoxic drugs like doxorubicin within cancer cells. [1] This suggests that this compound could be used as an adjunctive therapy to potentiate the effects of conventional chemotherapy in resistant tumors, including solid malignancies and hematological cancers. [1]

Conclusion and Research Gaps

This compound cream has demonstrated clear efficacy in treating actinic keratoses, with a defined clinical application protocol. Its potential application as an MDR modulator in oncology presents an interesting avenue for further research.

However, it is important to note that these search results lack detailed, industrial-scale pharmaceutical manufacturing procedures. The information provided here is derived primarily from a clinical study and a patent, which do not specify:

  • Detailed, step-by-step manufacturing instructions.
  • Quality control (QC) and quality assurance (QA) parameters for the final product.
  • Specific identities and grades of inactive ingredients (excipients) in the cream base.
  • Comprehensive stability data.

For laboratory-scale preparation, researchers should consult more detailed pharmacopeial methods or specialized pharmaceutical formulation resources.

References

Masoprocol in a Rat Model of Type II Diabetes: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Masoprocol, a pure compound isolated from the creosote bush (Larrea tridentata), has a history of use as a folk remedy for Type II diabetes by Native Americans [1]. Modern scientific investigation in a rodent model has demonstrated its potent dual hypoglycemic and lipid-lowering effects. The data suggest its mechanism of action involves both enhancing glucose disposal and significantly suppressing lipolysis, positioning it as a unique candidate for metabolic research [1]. The following notes provide a structured summary of the key findings and a framework for its experimental use, with integrated signaling pathways based on current understanding of T2D.

Quantitative Data Summary

The table below consolidates the quantitative results from the seminal study investigating this compound in a fat-fed/streptozotocin (STZ) rat model of Type II diabetes, compared to vehicle and metformin controls.

Table 1: Metabolic Effects of this compound in a Fat-fed/STZ Rat Model after 4-Day Treatment [1]

Metabolic Parameter Vehicle Control This compound Treatment Metformin Treatment Notes
Plasma Glucose 21.7 ± 1.0 mmol/L 14.2 ± 1.1 mmol/L 12.8 ± 0.9 mmol/L ~35% reduction vs. vehicle; similar to metformin [1]
Plasma Triglycerides 4.8 ± 0.3 mmol/L 1.0 ± 0.1 mmol/L 3.6 ± 0.3 mmol/L ~80% reduction vs. vehicle; far greater than metformin [1]
Non-Esterified Fatty Acids (NEFA) --- ~65% decrease ~33% decrease Reduction approx. twice as great as metformin [1]
Glycerol --- ~65% decrease ~33% decrease Reduction approx. twice as great as metformin [1]
Steady-State Plasma Glucose (Clamp) Baseline (Higher) ~30% lower No significant change During glucose-insulin infusion [1]
In Vitro Glucose Clearance (Adipocytes) Baseline Increased (basal & insulin-stimulated) --- In primary adipocytes with 30 μmol/L this compound [1]

Detailed Experimental Protocol

This protocol is adapted from the referenced study and can serve as a template for replicating the research.

Title: Evaluation of this compound in a Fat-Fed/Streptozotocin (STZ) Induced Rat Model of Type II Diabetes

Objective: To assess the acute effects of this compound on plasma glucose, triglyceride, and non-esterified fatty acid levels in a rodent model of insulin resistance and moderate β-cell dysfunction.

Materials:

  • Animals: Adult rats (specific strain to be chosen by the researcher).
  • Induction Diet: A defined diet containing 20% fat by weight.
  • Diabetes Induction: Streptozotocin (STZ), prepared in citrate buffer.
  • Test Compounds: this compound, Metformin hydrochloride (positive control), Vehicle (e.g., saline or appropriate solvent).
  • Equipment: Access to a hyperinsulinemic-euglycemic clamp setup (if applicable), standard equipment for blood collection and plasma analysis.

Methodology:

  • Model Induction:

    • Acclimatize rats and then feed them a 20% fat diet for 2 weeks.
    • After the dietary intervention, induce a state of partial β-cell dysfunction via a single intravenous injection of STZ at 0.19 mmol/kg.
    • Allow for the development of diabetes, characterized by plasma glucose levels in the range of 16-33 mmol/L.
  • Treatment Protocol:

    • Randomly assign diabetic animals into three treatment groups:
      • Group 1 (Vehicle Control)
      • Group 2 (Positive Control): Metformin at 0.83 mmol/kg body weight
      • Group 3 (Experimental): this compound at 0.83 mmol/kg body weight
    • Administer treatments via intraperitoneal injection twice daily for 4 days.
  • Sample Collection and Analysis:

    • Collect blood samples at baseline and after the 4-day treatment period.
    • Analyze plasma for glucose, triglycerides, non-esterified fatty acids (NEFA), and glycerol concentrations using standard biochemical assays.
  • Optional/Advanced Assessments:

    • Hyperinsulinemic-Euglycemic Clamp: Following the treatment period, a subset of animals can be subjected to a clamp study. Infuse insulin at a fixed rate (e.g., 30 pmol/kg/min) along with a variable glucose infusion. The steady-state plasma glucose concentration achieved during the clamp is a measure of whole-body insulin sensitivity [1].
    • In Vitro Adipocyte Studies: Isolate primary adipocytes from normal (non-diabetic) rats. Treat the isolated cells with this compound (e.g., 30 μmol/L) and measure basal and insulin-stimulated glucose uptake to directly assess the compound's effect on peripheral tissue [1].

Proposed Signaling Pathways and Mechanism of Action

The precise molecular targets of this compound are not fully elucidated. However, based on its observed physiological effects—potent reduction of lipolysis and enhanced glucose disposal—its action can be contextualized within key signaling pathways known to be dysregulated in T2D.

T2D pathogenesis primarily involves insulin resistance in liver, muscle, and adipose tissue, coupled with pancreatic β-cell dysfunction [2]. The PI3K/AKT pathway is the central signaling cascade for metabolic actions of insulin, promoting glucose uptake and glycogen synthesis [2] [3]. Conversely, the MAPK pathway is more associated with mitogenic and growth effects [3]. AMPK is a critical energy-sensor; its activation, for instance by metformin, improves insulin sensitivity and inhibits hepatic glucose production [2].

The following diagram integrates this compound's observed effects into this network, proposing a potential mechanistic framework:

G IR IR PI3K PI3K IR->PI3K Activation AKT AKT PI3K->AKT Phosphorylation GlucoseUptake GlucoseUptake AKT->GlucoseUptake  Promotes Lipolysis Lipolysis AKT->Lipolysis  Suppresses AMPK AMPK AMPK->GlucoseUptake Promotes AMPK->Lipolysis Suppresses ↓ NEFA/Glycerol\n↓ Plasma Triglycerides ↓ NEFA/Glycerol ↓ Plasma Triglycerides Lipolysis->↓ NEFA/Glycerol\n↓ Plasma Triglycerides This compound This compound This compound->AMPK  Potential Activation This compound->Lipolysis  Strongly Inhibits Insulin Insulin Insulin->IR GlucoseUptaste GlucoseUptaste ↓ Plasma Glucose ↓ Plasma Glucose GlucoseUptaste->↓ Plasma Glucose

Diagram 1: Proposed integration of this compound's effects into key T2D signaling pathways. Dashed lines represent hypothesized actions based on phenotypic data [1].

Discussion and Research Implications

The data position this compound as a compelling natural product with a unique pharmacological profile. Its ability to lower plasma glucose to a degree similar to metformin, while producing a dramatically superior reduction in plasma triglycerides and NEFA, suggests a mechanism that powerfully targets adipose tissue lipolysis [1]. This dual action is particularly relevant for T2D, which often features diabetic dyslipidemia.

Future research should prioritize:

  • Target Deconvolution: Identifying the direct molecular target(s) of this compound is crucial. Its potent anti-lipolytic effect suggests a potential role in regulating key enzymes like hormone-sensitive lipase (HSL) or adipose triglyceride lipase (ATGL), possibly through the AMPK pathway.
  • Chronic Toxicity Studies: The creosote bush, the source of this compound, has been associated with hepatotoxicity. Comprehensive long-term studies are needed to evaluate its safety profile [1].
  • Investigation in Other Models: Testing this compound in other models of obesity and insulin resistance (e.g., ob/ob or DIO mice) could further clarify its mechanism and therapeutic potential.

References

Comprehensive Application Notes and Protocols: Masoprocol's Impact on Lipid Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Masoprocol (also known as nordihydroguaiaretic acid or NDGA) is a natural phenolic lignan compound originally isolated from the creosote bush (Larrea tridentata). This compound has a rich history of traditional use for various medical conditions, including Type II diabetes and inflammatory disorders, and has more recently attracted scientific interest for its potent effects on lipid and carbohydrate metabolism. Chemically, this compound is characterized as a lignan-type compound with the molecular formula C₁₈H₂₂O₄ and a molecular weight of 302.36 g/mol. Its structure features two catechol rings connected by a dimethylbutane chain, which confers both potent antioxidant properties and significant redox activity that underlie its biological effects [1] [2].

From a pharmacological perspective, this compound is classified as a small molecule with investigational status and is not currently approved for clinical use in most jurisdictions. Its most well-characterized mechanism involves potent inhibition of lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase, which plays a crucial role in arachidonic acid metabolism and the production of inflammatory eicosanoids. Additionally, this compound demonstrates antiproliferative properties against various cell types, including keratinocytes, and has shown significant effects on glucose disposal and lipolysis regulation [1] [3] [2]. These diverse pharmacological activities make this compound a compelling compound for investigating metabolic regulation and developing potential therapeutic interventions for metabolic disorders.

Mechanisms of Action on Lipid Metabolism

Primary Molecular Targets and Pathways

This compound exerts its effects on lipid metabolism through multiple interconnected mechanisms that target various metabolic pathways. The compound functions as a pan-lipoxygenase inhibitor, effectively blocking the activity of key enzymes in the arachidonic acid metabolism pathway. Lipoxygenases are non-heme iron-containing enzymes that catalyze the oxygenation of polyunsaturated fatty acids, producing signaling molecules such as hydroperoxyeicosatetraenoic acids (HPETEs) and leukotrienes that influence inflammatory processes and metabolic regulation. This compound inhibits these enzymes by maintaining the catalytic iron in its reduced state (Fe²⁺), thereby breaking the redox cycle essential for enzymatic activity [2].

Beyond its effects on lipoxygenases, this compound directly influences adipocyte function and systemic lipid handling. In isolated rat adipocytes, this compound treatment significantly enhances both basal glucose transport and insulin-stimulated glucose uptake, indicating a direct effect on cellular metabolic machinery. Furthermore, the compound demonstrates potent antilipolytic activity, reducing the release of non-esterified fatty acids and glycerol from adipose tissue by approximately 65% compared to vehicle controls. This reduction in lipolysis decreases the circulating levels of fatty acids available for hepatic very-low-density lipoprotein (VLDL) synthesis and subsequent triglyceride production, creating a cascade of lipid-lowering effects throughout the system [3] [4].

The following diagram illustrates the key metabolic pathways affected by this compound:

G cluster_lipolysis Lipolysis Pathway cluster_LOX Lipoxygenase Pathway This compound This compound Lipolysis Adipose Tissue Lipolysis This compound->Lipolysis Inhibits LOX Lipoxygenase (LOX) This compound->LOX Inhibits GlucoseUptake Adipocyte Glucose Uptake This compound->GlucoseUptake Stimulates InsulinSensitivity Insulin Sensitivity This compound->InsulinSensitivity Improves FFA_Glycerol Free Fatty Acids & Glycerol Lipolysis->FFA_Glycerol HepaticTG Hepatic TG Synthesis FFA_Glycerol->HepaticTG ReductionFFA ↓ Circulating FFA FFA_Glycerol->ReductionFFA PlasmaTG Plasma Triglycerides HepaticTG->PlasmaTG ReductionTG ↓ Plasma Triglycerides PlasmaTG->ReductionTG AA Arachidonic Acid AA->LOX HPETEs HPETEs LOX->HPETEs InflammatoryMediators Inflammatory Mediators (leukotrienes, HETEs) HPETEs->InflammatoryMediators ReducedInflammation ↓ Inflammation InflammatoryMediators->ReducedInflammation ImprovedMetabolism Improved Metabolic Profile GlucoseUptake->ImprovedMetabolism InsulinSensitivity->ImprovedMetabolism

Figure 1: this compound's Multifaceted Impact on Metabolic Pathways - This diagram illustrates the key mechanisms through which this compound influences lipid and glucose metabolism, including inhibition of lipolysis and lipoxygenase pathways, coupled with stimulation of glucose uptake.

Additional Molecular Mechanisms

Recent research has revealed additional mechanisms through which this compound influences metabolic processes. The compound has been identified as a ligand for the EP3 receptor, a prostaglandin E₂ receptor subtype involved in platelet aggregation, endothelial migration, and vascular inflammation. Through this activity, this compound demonstrates anti-aggregatory effects on platelets, suggesting potential benefits for cardiovascular health beyond its direct metabolic actions. This EP3 receptor interaction was discovered through virtual screening and validated experimentally, showing that this compound significantly reduces platelet aggregation in biological assays [5].

The redox activity of this compound's catechol groups also contributes significantly to its metabolic effects. While the antioxidant properties of these groups can provide cytoprotective benefits by scavenging reactive oxygen species, they can also produce prooxidant effects under certain conditions. The catechol rings can undergo oxidation to form semi-quinone radicals and subsequently ortho-quinones, which are highly electrophilic and can form adducts with cellular nucleophiles such as glutathione and protein cysteine residues. This redox cycling can lead to both activation of cytoprotective pathways through the NRF2 transcription factor and potential cellular toxicity at higher concentrations, particularly in hepatic systems [2] [6]. The balance between these beneficial and adverse effects appears to be highly dependent on concentration, with lower doses typically producing metabolic benefits while higher doses may cause hepatotoxicity through oxidative stress mechanisms.

Experimental Data and Quantitative Findings

In Vivo Efficacy in Diabetic Rat Model

The most comprehensive quantitative data on this compound's metabolic effects comes from a well-controlled study using a rat model of Type II diabetes. In this investigation, diabetic animals were treated with either vehicle, metformin (0.83 mmol/kg body weight), or this compound (0.83 mmol/kg body weight) twice daily for four days. The results demonstrated substantial improvements in both glycemic control and lipid parameters, with this compound producing particularly dramatic effects on triglyceride metabolism [3].

Table 1: Metabolic Effects of this compound in Diabetic Rats After 4-Day Treatment

Metabolic Parameter Vehicle Control This compound Treatment Metformin Treatment Percent Change vs. Control
Glucose concentrations 21.7 ± 1.0 mmol/L 14.2 ± 1.1 mmol/L* 12.8 ± 0.9 mmol/L* -35%
Triglyceride concentrations 4.8 ± 0.3 mmol/L 1.0 ± 0.1 mmol/L* 3.6 ± 0.3 mmol/L* -80%
Non-esterified fatty acids Baseline level ~65% reduction* ~30% reduction* -65%
Glycerol concentrations Baseline level ~65% reduction* ~30% reduction* -65%
Insulin-mediated glucose disposal Steady-state glucose 30% reduction* No significant change -30%

*Statistical significance (p < 0.001) compared to vehicle control

The data reveal that this compound not only significantly lowered plasma glucose concentrations but produced an exceptional 80% reduction in triglyceride levels—more than double the effect observed with metformin. Similarly, the reduction in non-esterified fatty acids and glycerol was approximately twice as great with this compound compared to metformin treatment. Importantly, these metabolic improvements occurred without changes in insulin concentrations, suggesting that this compound enhances insulin sensitivity rather than stimulating insulin secretion [3].

In Vitro Effects on Adipocyte Metabolism

Complementary in vitro studies using isolated rat adipocytes have provided mechanistic insights into this compound's actions at the cellular level. When primary adipocytes from normal animals were treated with this compound at a concentration of 30 μmol/L, researchers observed significant enhancements in glucose transport activity under both basal and insulin-stimulated conditions. This direct effect on glucose uptake in fat cells provides a plausible mechanism for the improved whole-body glucose disposal observed in animal studies. Additionally, this compound treatment demonstrated potent antilipolytic effects in these cellular models, effectively reducing the breakdown of stored triglycerides and the subsequent release of free fatty acids and glycerol into the circulation [3] [4].

Table 2: In Vitro Effects of this compound on Adipocyte Metabolism

Experimental Parameter Model System This compound Concentration Observed Effect Significance
Basal glucose transport Isolated rat adipocytes 30 μmol/L Increased p < 0.05
Insulin-stimulated glucose transport Isolated rat adipocytes 30 μmol/L Increased p < 0.05
Lipolysis inhibition Isolated rat adipocytes Not specified Significant reduction in FFA and glycerol release p < 0.05
Cytotoxicity Clone-9 rat hepatocytes 100 μmol/L Significant LDH leakage, reduced mitochondrial function Concentration-dependent
Prooxidant activity Clone-9 rat hepatocytes 50-100 μmol/L Increased lipid peroxidation & DNA damage Concentration-dependent

The concentration-dependent effects observed in these studies are particularly important for designing experimental protocols. While this compound enhances glucose uptake in adipocytes at 30 μmol/L, higher concentrations (50-100 μmol/L) demonstrate concentration-dependent toxicity in hepatocyte cultures, including increased lactate dehydrogenase (LDH) leakage, reduced mitochondrial function, inhibited cell proliferation, and evidence of prooxidant activity through lipid peroxidation and DNA strand breaks [6]. This dual nature—beneficial metabolic effects at lower concentrations and potential toxicity at higher concentrations—highlights the importance of careful dose selection in experimental designs.

Research Protocols and Methodologies

Protocol for Assessing this compound Effects on Adipocyte Metabolism

Objective: To evaluate the effects of this compound on glucose transport and lipolysis in isolated primary adipocytes.

Materials and Reagents:

  • Collagenase solution (Type I, 1-2 mg/mL in Krebs-Ringer-HEPES buffer)
  • Krebs-Ringer-HEPES (KRH) buffer with 1% bovine serum albumin (BSA)
  • This compound stock solution (prepared in DMSO, typically 10-100 mM)
  • Radiolabeled 2-deoxy-D-[1,2-³H]glucose (for glucose transport assays)
  • Insulin solution (for insulin-stimulated conditions)
  • Appropriate scintillation cocktail for radioactivity measurement
  • Free fatty acid and glycerol assay kits

Procedure:

  • Adipocyte Isolation:

    • Epididymal fat pads from male Sprague-Dawley rats (150-200g) are minced and digested with collagenase solution (1 mg/mL) at 37°C for 45-60 minutes with gentle shaking.
    • The digested tissue is filtered through a 250 μm nylon mesh and washed three times with KRH buffer containing 1% BSA.
    • Isolated adipocytes are allowed to float, and the infranatant is removed.
  • Glucose Transport Assay:

    • Adipocyte suspensions are divided into aliquots and preincubated with this compound (typically 10-100 μM) or vehicle control for 30-60 minutes at 37°C.
    • For insulin-stimulated conditions, add insulin (final concentration 1-100 nM) during the last 15 minutes of preincubation.
    • Glucose transport is initiated by adding 2-deoxy-D-[1,2-³H]glucose (final concentration 0.1 mM, 0.5-1 μCi/sample).
    • After 3-5 minutes, transport is stopped by adding phloretin (final concentration 0.2 mM) and immediately transferring aliquots to microcentrifuge tubes containing silicone oil.
    • Cells are separated from medium by centrifugation (10,000 × g for 30 seconds), and cell-associated radioactivity is quantified by scintillation counting.
  • Lipolysis Assay:

    • Adipocyte suspensions are treated with this compound or vehicle for 2-4 hours at 37°C.
    • Aliquots of medium are collected at various time points.
    • Non-esterified fatty acid and glycerol release are quantified using commercial assay kits according to manufacturers' instructions.
    • Results are normalized to cellular DNA or protein content.

Data Analysis: Glucose transport rates are calculated as pmol of 2-deoxyglucose taken up per minute per mg cellular protein. Lipolysis is expressed as nmol of fatty acids or glycerol released per mg cellular protein per hour. Statistical significance is typically determined using ANOVA with post-hoc testing, with p < 0.05 considered significant [3] [4].

Protocol for In Vivo Assessment in Diabetic Rodent Models

Objective: To evaluate the metabolic effects of this compound in a rodent model of Type II diabetes.

Animal Model Preparation:

  • Fat-Fed/STZ Diabetic Model:
    • Male Sprague-Dawley or Wistar rats (200-250g) are fed a high-fat diet (20% by weight) for 2 weeks.
    • After this dietary induction, animals receive a single intravenous injection of streptozotocin (STZ) at 0.19 mmol/kg (approximately 35-40 mg/kg).
    • Animals with fasting glucose concentrations between 16-33 mmol/L (confirmed 3-5 days post-STZ) are included in the study.

Treatment Protocol:

  • Compound Administration:

    • Prepare this compound suspension in appropriate vehicle (e.g., 0.5% methylcellulose or similar).
    • Administer this compound at 0.83 mmol/kg body weight (approximately 250 mg/kg) by oral gavage twice daily.
    • Include control groups receiving vehicle alone and active comparator (e.g., metformin at 0.83 mmol/kg).
    • Treatment duration is typically 4-14 days, with metabolic assessments at baseline and endpoint.
  • Metabolic Assessments:

    • Blood Sampling: Collect blood from tail vein or via indwelling catheter at baseline and at study endpoint after fasting (4-6 hours).
    • Glucose Measurement: Determine plasma glucose using glucose oxidase method or glucometer.
    • Lipid Profiling: Measure plasma triglycerides, non-esterified fatty acids, and glycerol using commercial assay kits.
    • Insulin Sensitivity Test: For hyperinsulinemic-euglycemic clamps or insulin tolerance tests in separate cohort.
  • Tissue Collection and Analysis:

    • At study endpoint, euthanize animals and collect tissues (liver, adipose tissue, skeletal muscle).
    • Snap-freeze tissues in liquid nitrogen for molecular analyses or preserve in appropriate fixatives for histology.
    • Analyze tissue lipid content, gene expression, and protein activation related to metabolic pathways [3].

The following diagram illustrates the experimental workflow for evaluating this compound's effects in diabetic rodent models:

G cluster_diet Dietary Induction cluster_stz Pharmacological Induction cluster_treatment Treatment Phase cluster_assessment Metabolic Assessment Start Animal Model Preparation HF1 High-Fat Diet (20% by weight) Start->HF1 HF2 2 Weeks Duration HF1->HF2 STZ1 Streptozotocin Injection (0.19 mmol/kg, IV) HF2->STZ1 STZ2 Confirmation of Diabetes (Glucose 16-33 mmol/L) STZ1->STZ2 T1 This compound Administration (0.83 mmol/kg, BID) STZ2->T1 T2 4-14 Days Duration T1->T2 T3 Control Groups: Vehicle & Metformin T2->T3 A1 Blood Collection (Fasted state) T3->A1 A2 Plasma Analysis: Glucose, TG, FFA, Glycerol A1->A2 A3 Insulin Sensitivity Tests A2->A3 Tissue Tissue Collection & Analysis A3->Tissue Data Data Analysis & Interpretation Tissue->Data

Figure 2: Experimental Workflow for Evaluating this compound in Diabetic Rodent Models - This diagram outlines the key steps in assessing this compound's metabolic effects, from animal model preparation through tissue analysis and data interpretation.

Research Applications and Future Perspectives

The compelling experimental data on this compound's lipid-lowering effects, particularly its remarkable ability to reduce triglyceride levels by up to 80% in diabetic models, suggests several promising research applications. The compound represents a unique tool compound for investigating the interconnections between lipid metabolism, glucose homeostasis, and inflammatory pathways. Its dual functionality as both a metabolic modulator and lipoxygenase inhibitor provides researchers with a chemical probe to explore the crosstalk between these systems in various disease contexts, including metabolic syndrome, atherosclerosis, and hepatic steatosis [3] [2].

Recent discoveries regarding this compound's activity as an EP3 receptor ligand with anti-aggregatory effects on platelets have expanded its potential research applications into cardiovascular disease contexts. This finding, combined with its established metabolic benefits, suggests this compound could serve as a lead compound for developing multi-target therapeutic agents that address both metabolic and cardiovascular components of chronic diseases. The compound's recently identified inhibition of α1,3-mannosyltransferase (ALG3) and suppression of cancer metastasis through modulation of LRFN4 N-glycosylation further broadens its potential research utility into oncology applications, particularly given the established connections between metabolic dysregulation and cancer progression [5] [7].

From a drug development perspective, future research on this compound should focus on addressing its therapeutic window limitations and hepatotoxicity concerns. The concentration-dependent prooxidant effects and associated liver toxicity observed at higher doses (50-100 μmol/L) present significant challenges for clinical translation. Promising approaches include the development of structural analogs that retain the beneficial metabolic effects while minimizing redox cycling and associated toxicity, as well as formulation strategies that improve tissue targeting and reduce hepatic exposure. Additionally, further investigation is needed to elucidate the precise molecular mechanisms connecting this compound's lipoxygenase inhibition, EP3 receptor binding, and metabolic effects to better understand its polypharmacology and identify potential off-target effects [2] [6].

Safety Considerations and Limitations

Research applications of this compound must account for its concentration-dependent toxicity profile, particularly concerning hepatic systems. Studies using clone-9 rat hepatocyte cultures have demonstrated that this compound exhibits prooxidant activity and causes significant toxicity at concentrations above 50 μmol/L, with evidence of membrane lipid peroxidation, DNA strand breaks, lactate dehydrogenase leakage, mitochondrial dysfunction, and impaired cell proliferation. This toxicity is attributed to the redox cycling capacity of this compound's catechol groups, which can generate semi-quinone radicals and ortho-quinones that deplete cellular glutathione stores and create oxidative stress [6].

These safety considerations necessitate careful dose selection in experimental designs, with thorough inclusion of appropriate cytotoxicity assessments in relevant cell types. Researchers should implement comprehensive hepatotoxicity screening when evaluating this compound or its analogs, including monitoring of liver enzymes, histological examination of hepatic tissue in animal studies, and assessment of glutathione depletion and oxidative stress markers. The narrow therapeutic window observed in preclinical studies highlights the importance of rigorous safety profiling in any drug development programs based on the this compound pharmacophore [2] [6].

Table 3: Safety Profile and Research Considerations for this compound

Safety Parameter Findings Research Implications
Hepatotoxicity Concentration-dependent toxicity in clone-9 rat hepatocytes (50-100 μmol/L) Include hepatotoxicity screening in experimental designs
Prooxidant Activity Redox cycling with generation of semi-quinone radicals and ortho-quinones Monitor oxidative stress markers and glutathione depletion
Cellular Toxicity LDH leakage, reduced mitochondrial function, inhibited proliferation at >50 μmol/L Carefully select concentrations in cell-based assays
Absorption <1-2% absorbed through skin in 4 days Consider bioavailability in experimental design
Therapeutic Window Beneficial effects at ~30 μmol/L, toxicity at >50 μmol/L Requires precise dosing in preclinical studies

Conclusion

This compound represents a fascinating natural product with potent, multifactorial effects on lipid metabolism. Its ability to dramatically reduce triglyceride levels while improving glycemic control through combined effects on lipolysis, glucose transport, and potentially inflammatory pathways makes it a valuable tool for metabolic research. The comprehensive protocols and data summarized in these Application Notes provide researchers with validated methodologies for investigating this compound's mechanisms and metabolic effects. While challenges remain regarding its therapeutic window and safety profile, the compound continues to offer important insights into metabolic regulation and serves as a promising scaffold for developing novel therapeutic agents targeting dyslipidemia and related metabolic disorders. Future research directions should focus on structural analogs with improved safety profiles and further elucidation of the molecular mechanisms connecting its various pharmacological activities.

References

Comprehensive Application Notes and Protocols: Investigating Masoprocol's Effects on Adipocyte Function in Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Masoprocol and Adipocyte Research

This compound (also known as nordihydroguaiaretic acid or NDGA) is a lipoxygenase inhibitor isolated from the creosote bush (Larrea tridentata) that has garnered significant scientific interest for its potential metabolic effects. Traditional use of this plant by native healers for treating type 2 diabetes prompted systematic investigation into its cellular mechanisms of action [1] [2]. Research has demonstrated that this compound exerts potent metabolic effects on adipocytes, influencing key processes including glucose transport and lipolysis that are fundamental to metabolic homeostasis.

Adipocytes play a crucial role in systemic metabolism through their functions in energy storage, lipid metabolism, and insulin sensitivity. In vitro studies using isolated adipocytes provide valuable models for investigating potential therapeutic compounds for metabolic disorders [3]. This document provides comprehensive application notes and detailed experimental protocols for studying this compound's effects on adipocyte function, enabling researchers to reliably investigate its mechanisms and potential therapeutic applications for metabolic diseases including type 2 diabetes and obesity.

Chemical Background and Historical Context

This compound is a lignan compound characterized by its distinctive chemical structure featuring two catechol rings connected by a carbon chain. This structure contributes to its antioxidant properties and biological activity. The compound has been investigated in various experimental models, with rodent studies demonstrating that oral administration of this compound significantly decreases serum free fatty acids (FFA), triglycerides, and insulin concentrations in hypertriglyceridemic models [4].

The traditional use of creosote bush preparations for diabetes management by native healers provided the initial impetus for scientific investigation into this compound's metabolic effects [1]. Subsequent research has confirmed its potential for improving metabolic parameters, with studies demonstrating that this compound protects against diet-induced metabolic dysfunction in mouse models of American lifestyle-induced obesity syndrome [2]. The compound's dual effects on both glucose transport and lipid metabolism in adipocytes provide a compelling mechanistic basis for its therapeutic potential.

Key Experimental Findings on this compound's Effects on Adipocytes

Glucose Transport Enhancement

This compound demonstrates significant effects on glucose uptake in isolated rat adipocytes. Experimental evidence indicates that this compound incubation markedly increases both basal and insulin-stimulated glucose transport in adipocytes. Specifically, this compound enhances the maximal rate of insulin-stimulated glucose transport while simultaneously decreasing the insulin concentration required for half-maximal glucose transport (ED50) [1]. This effect on insulin sensitivity is particularly noteworthy, as it suggests this compound not only enhances maximal transport capacity but also improves adipocyte responsiveness to insulin.

The implications of these findings are substantial, as enhanced glucose transport in adipocytes may contribute to improved systemic glucose homeostasis. Increased adipocyte glucose uptake can potentially reduce serum glucose concentrations and decrease insulin demand, providing a mechanistic explanation for this compound's anti-diabetic properties observed in traditional use and animal studies [1].

Lipolysis Inhibition

This compound exerts potent antilipolytic effects in adipocytes, as demonstrated through multiple experimental approaches. In vivo administration of this compound to rats with fructose-induced hypertriglyceridemia significantly decreased serum free fatty acid (FFA) and triglyceride concentrations [4]. In vitro experiments using isolated adipocytes from normal chow-fed rats confirmed that this compound directly inhibits isoproterenol-stimulated increases in both FFA and glycerol release [1].

The mechanistic basis for this compound's antilipolytic action involves decreased phosphorylation of hormone-sensitive lipase (HSL), a key regulatory enzyme in lipolysis. This compound treatment reduces isoproterenol-induced phosphorylation of HSL without necessarily decreasing total HSL protein levels [4]. This effect appears to be mediated through modulation of phosphatase activity rather than direct inhibition of adrenergic signaling pathways. The antilipolytic activity of this compound provides a plausible explanation for its ability to lower serum FFA and triglyceride concentrations in hypertriglyceridemic rodents.

Table 1: Summary of this compound's Effects on Adipocyte Metabolic Parameters

Parameter Measured Effect of this compound Magnitude of Change Experimental System
Basal Glucose Uptake Significant increase Not quantified Isolated rat adipocytes [1]
Insulin-Stimulated Glucose Transport Vmax Increased maximum rate Significant increase Isolated rat adipocytes [1]
Insulin Sensitivity (ED50) Decreased insulin requirement Significant decrease Isolated rat adipocytes [1]
Isoproterenol-Stimulated FFA Release Decreased lipolysis Significant inhibition Isolated rat adipocytes [1]
Isoproterenol-Stimulated Glycerol Release Decreased lipolysis Significant inhibition Isolated rat adipocytes [1]
HSL Phosphorylation Decreased phosphorylation Significant reduction Isolated rat adipocytes [4]
Integrated Metabolic Effects

The combined impact of this compound on both glucose transport and lipolysis in adipocytes creates a favorable metabolic profile for addressing insulin resistance and dyslipidemia. By simultaneously enhancing glucose disposal and inhibiting fatty acid release from adipose tissue, this compound may help break the cycle of lipotoxicity that contributes to peripheral insulin resistance in type 2 diabetes. The reduction in circulating free fatty acids and the enhancement of adipocyte glucose uptake work synergistically to improve overall metabolic homeostasis [4] [1].

These cellular effects translate to improved metabolic parameters in vivo, as demonstrated in studies where this compound administration to hypertriglyceridemic rodents significantly decreased serum free fatty acids, triglycerides, and insulin concentrations [4]. More recent research has confirmed that nordihydroguaiaretic acid (this compound) protects against American lifestyle-induced obesity syndrome diet-induced metabolic dysfunction in mice, improving insulin sensitivity and reducing liver triglyceride content [2].

Detailed Experimental Protocols

Adipocyte Isolation and Culture

Materials Required:

  • Collagenase type II (1 mg/mL in Hanks' Balanced Salt Solution)
  • Hanks' Balanced Salt Solution (HBSS)
  • Dulbecco's Modified Eagle Medium (DMEM)
  • Fetal Bovine Serum (FBS) or Newborn Calf Serum (NCS)
  • Sterile 100-μm nylon mesh
  • Centrifuge tubes
  • Water bath or incubator shaker (37°C)

Procedure:

  • Tissue Collection: Excise adipose tissue (epididymal, perirenal, or subcutaneous depots) from euthanized rats or mice immediately following sacrifice. Place tissue in warm HBSS buffer.

  • Tissue Mincing: Using sterile scissors or scalpels, mince adipose tissue into fine pieces (approximately 1-2 mm³) in a petri dish containing collagenase solution.

  • Enzymatic Digestion: Transfer minced tissue to a digestion flask containing pre-warmed collagenase solution (1 mg/mL in HBSS). Use approximately 1-2 mL collagenase solution per gram of adipose tissue.

  • Incubation: Incubate tissue in collagenase solution at 37°C for 30-45 minutes on an orbital shaker (200 rpm) until tissue fragments are largely digested.

  • Filtration and Separation:

    • Pass digestate through a sterile 100-μm nylon mesh into a collection tube.
    • Allow filtered suspension to stand on ice for 15-20 minutes to separate mature adipocytes (floating layer) from stromal vascular fraction (pellet).
    • Carefully remove floating adipocyte layer.
  • Stromal Vascular Fraction Collection:

    • Centrifuge remaining suspension at 700 × g for 10 minutes at room temperature.
    • Resuspend pellet in DMEM supplemented with 10% NCS or FBS.
    • Plate cells in appropriate culture vessels for preadipocyte studies.
  • Mature Adipocyte Collection:

    • For studies using mature adipocytes, carefully collect the floating layer after digestion and separation.
    • Wash adipocytes with warm DMEM containing 2.5% BSA.
    • Use immediately for experiments [5].

Technical Notes:

  • Maintain strict temperature control throughout the procedure (37°C for digestion, room temperature for centrifugation).
  • Handle adipocytes gently to prevent cell rupture.
  • Use siliconized glassware or plasticware to minimize adipocyte attachment.
Glucose Transport Assay

Materials Required:

  • [U-¹⁴C]-D-glucose or 2-deoxy-D-[1-³H]glucose
  • Krebs-Ringer HEPES (KRH) buffer with 2.5% BSA
  • Insulin solutions at various concentrations (0-100 nM)
  • This compound stock solution (prepare in DMSO or ethanol)
  • Liquid scintillation counter
  • Cell harvester or vacuum filtration apparatus

Procedure:

  • Adipocyte Preparation: Isolate mature adipocytes as described in Section 4.1. Adjust cell concentration to approximately 2-5% lipocrit (percentage of packed cell volume).

  • Compound Treatment:

    • Pre-incubate adipocyte suspensions with this compound (recommended concentration range: 10-100 μM) or vehicle control for 30-60 minutes at 37°C.
    • Include both basal and insulin-stimulated conditions (insulin concentration range: 0.1-100 nM).
  • Glucose Transport Measurement:

    • Add radiolabeled glucose ([U-¹⁴C]-D-glucose or 2-deoxy-D-[1-³H]glucose) to adipocyte suspensions.
    • For trace glucose uptake measurements, use 300 nM glucose concentration.
    • For metabolic flux measurements, use 5.5 mM glucose concentration.
    • Incubate for predetermined time (typically 5-30 minutes) at 37°C.
  • Reaction Termination:

    • Rapidly separate adipocytes from incubation medium using centrifugation through silicone oil or vacuum filtration.
    • Wash cells with ice-cold phosphate-buffered saline.
  • Quantification:

    • Lyse adipocytes and quantify radioactivity using liquid scintillation counting.
    • Normalize glucose uptake to cell number (DNA content) or protein concentration.
  • Data Analysis:

    • Calculate glucose transport rates under basal and insulin-stimulated conditions.
    • Determine ED₅₀ for insulin-stimulated glucose transport.
    • Compare this compound-treated and control adipocytes [1] [6].

Technical Notes:

  • Include appropriate controls for non-specific tracer binding.
  • Optimize incubation time to ensure linear glucose uptake rates.
  • Perform dose-response studies for both this compound and insulin.
Lipolysis Assay

Materials Required:

  • Isoproterenol or other lipolytic agonists
  • Krebs-Ringer bicarbonate (KRB) buffer with 2.5% BSA
  • Free fatty acid (FFA) and glycerol assay kits
  • This compound stock solution
  • Water bath (37°C) with gentle shaking

Procedure:

  • Adipocyte Preparation: Isolate mature adipocytes and adjust to 2-5% lipocrit in KRB buffer with 2.5% BSA.

  • Treatment and Stimulation:

    • Pre-incubate adipocytes with this compound (recommended concentration range: 10-100 μM) or vehicle control for 30 minutes at 37°C.
    • Add lipolytic stimulant (isoproterenol, typically 1 μM) or vehicle control.
    • Incubate with gentle shaking for 60-120 minutes at 37°C.
  • Reaction Termination:

    • Place samples on ice to stop the reaction.
    • Separate adipocytes from incubation medium by rapid centrifugation or filtration.
  • Product Quantification:

    • Collect infranatant (medium below floating adipocytes).
    • Measure FFA release using colorimetric or fluorometric commercial kits.
    • Measure glycerol release as additional indicator of lipolysis.
  • HSL Phosphorylation Analysis (Optional):

    • For mechanistic studies, analyze HSL phosphorylation status by Western blotting.
    • Use phospho-specific HSL antibodies to assess phosphorylation at key regulatory sites [4].

Technical Notes:

  • Include controls for basal lipolysis (no stimulant) and maximum stimulation.
  • Optimize incubation time to ensure linear release of FFA and glycerol.
  • For phosphorylation studies, include phosphatase inhibitors in lysis buffers.

Table 2: Troubleshooting Guide for this compound Adipocyte Experiments

Problem Potential Causes Solutions
Low Adipocyte Yield Incomplete digestion, excessive temperature fluctuation Optimize collagenase concentration and digestion time; maintain stable temperature
High Basal Lipolysis Adipocyte damage during isolation, endotoxin contamination Handle adipocytes gently; use sterile, endotoxin-free reagents
Variable Glucose Uptake Inconsistent cell concentrations, radiolabel degradation Standardize lipocrit measurements; verify radiolabel integrity
Inconsistent this compound Effects Compound precipitation, oxidation Use fresh this compound solutions; include antioxidant stabilizers if needed
Poor Insulin Response Prolonged storage of adipocytes, insulin degradation Use freshly isolated adipocytes; verify insulin activity

Mechanistic Insights and Signaling Pathways

This compound exerts its metabolic effects through multiple molecular pathways in adipocytes. The compound's inhibition of lipoxygenase activity may represent one mechanism, though its precise molecular targets in adipocytes continue to be elucidated. Research indicates that this compound's antilipolytic effect involves decreased phosphorylation of hormone-sensitive lipase (HSL), potentially through increased phosphatase activity rather than direct modulation of adrenergic signaling pathways [4]. This mechanism is supported by experiments showing that okadaic acid, a serine/threonine phosphatase inhibitor, blocks this compound's antilipolytic effects.

The enhancement of glucose transport by this compound suggests involvement of insulin signaling pathways, though the exact mechanisms remain to be fully characterized. This compound may modulate key components of the insulin signaling cascade or affect glucose transporter translocation to the plasma membrane. Recent studies with nordihydroguaiaretic acid (this compound) in mouse models have shown that it influences the expression of multiple genes involved in metabolic regulation, including PPARα, Cpt1c, Cpt2, and various antioxidant enzymes [2].

The following diagram illustrates the proposed signaling pathways through which this compound modulates adipocyte function:

G cluster_glucose Glucose Transport Pathway cluster_lipolysis Lipolysis Inhibition Pathway This compound This compound InsulinSig Insulin Signaling Enhancement This compound->InsulinSig Phosphatase Increased Phosphatase Activity? This compound->Phosphatase Lipoxygenase Lipoxygenase Inhibition This compound->Lipoxygenase PPAR PPAR Signaling Modulation This compound->PPAR Antioxidant Antioxidant Effects This compound->Antioxidant Insulin Insulin Insulin->InsulinSig GLUT4 GLUT4 Translocation InsulinSig->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake LipolyticStim Lipolytic Stimuli (e.g., Isoproterenol) HSL HSL Phosphorylation LipolyticStim->HSL FFARelease FFA/Glycerol Release HSL->FFARelease Phosphatase->HSL Decreases subcluster_other subcluster_other

Schematic Diagram of this compound's Proposed Mechanisms in Adipocytes

Research Applications and Therapeutic Implications

The experimental findings regarding this compound's effects on adipocyte function have significant implications for developing novel therapeutic approaches for metabolic diseases. The compound's dual action of enhancing glucose disposal while simultaneously inhibiting lipolysis represents a particularly valuable profile for addressing the core metabolic defects in type 2 diabetes and insulin resistance. By reducing circulating free fatty acids and improving adipocyte glucose uptake, this compound may help break the cycle of lipotoxicity that contributes to peripheral insulin resistance.

Future research directions should include:

  • Detailed mechanism studies to identify precise molecular targets of this compound in adipocytes
  • Combination therapy approaches evaluating this compound with existing antidiabetic medications
  • Long-term studies assessing effects on adipose tissue function and systemic metabolism
  • Structure-activity relationship studies to develop potentially more potent analogs with improved therapeutic indices

The translational potential of this compound is supported by its beneficial effects in animal models of metabolic disease. Studies have demonstrated that nordihydroguaiaretic acid (this compound) protects against American lifestyle-induced obesity syndrome diet-induced metabolic dysfunction in mice, improving insulin sensitivity and reducing liver triglyceride content [2]. These findings, combined with the in vitro data presented in this document, suggest that this compound represents a promising candidate for further development as a therapeutic agent for metabolic diseases.

References

masoprocol stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile

Masoprocol, also known as meso-nordihydroguaiaretic acid (NDGA), is a natural lignan with a range of biological activities. Its molecular structure features catechol groups that are critical to its function but also susceptible to degradation [1].

Table 1: Basic Properties of this compound

Property Specification
CAS Number 27686-84-6 [2] [3] [4]
Chemical Formula C₁₈H₂₂O₄ [2] [3] [4]
Molecular Weight 302.36 g/mol [2] [3]
Description Solid, Off-white to light yellow [4]
Melting Point 185.5 °C [3]
Mode of Action Potent lipoxygenase inhibitor; shows antiproliferative activity against keratinocytes [3].
Primary Research Applications Investigational drug for type II diabetes, actinic keratoses, and cancer research [3] [4].
Water Solubility Low; 0.0136 mg/mL (predicted) [3]. For in vitro work, soluble in DMSO (≥ 100 mg/mL) [4].

Stability and Storage Conditions

Proper storage is critical for maintaining the integrity of this compound, as it is sensitive to temperature, light, and oxidation [2] [4].

Table 2: Stability Profile and Storage Conditions

Parameter Condition or Requirement
Recommended Storage (Powder) -20°C, protected from light [2] [4].
Recommended Storage (Solution) -80°C, protected from light [2] [4].
Chemical Stability Stable under recommended storage conditions [2].
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [2].
Hazardous Decomposition Products Under fire conditions, may decompose and emit toxic fumes [2].
Handling Precautions Avoid inhalation and contact with skin and eyes. Use only in areas with adequate ventilation. Avoid dust and aerosol formation [2].

Key Degradation Pathways and Mechanisms

The stability of this compound is primarily challenged by its chemical structure. The catechol (o-dihydroxybenzene) groups are highly susceptible to oxidation. This process can be accelerated by exposure to light, elevated temperatures, and oxygen, leading to the formation of quinones and other oxidative degradation products that diminish its biological activity [1].

The following diagram illustrates the experimental strategy for identifying and characterizing these degradation pathways.

masoprocol_stability Start Start: this compound Stability Study A1 Analyze Structure Start->A1 A2 Identify Labile Catechol Groups A1->A2 A3 Define Stressors A2->A3 B1 Perform Forced Degradation A3->B1 B2 Oxidative Stress (H2O2, AAPH) B1->B2 B3 Acid/Base Hydrolysis B1->B3 B4 Photolytic Stress B1->B4 B5 Thermal Stress B1->B5 C1 Monitor Degradation B2->C1 B3->C1 B4->C1 B5->C1 C2 HPLC Analysis (Stability-Indicating Method) C1->C2 C3 Identify Degradants C2->C3 D1 Establish Stable Conditions C3->D1 D2 Recommend Storage (-20°C, Dark, Inert) D1->D2

Experimental Protocols

Protocol: Stability-Indicating HPLC Method Development

This protocol outlines the development of an HPLC method suitable for quantifying this compound and its degradation products, which is essential for stability studies [5] [6].

Objective: To develop and validate a reversed-phase HPLC (RP-HPLC) method that can separate this compound from its degradation products and process-related impurities.

Materials and Equipment:

  • HPLC System: With quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector.
  • Analytical Column: Waters SymmetryShield RP18 column (150 mm x 4.6 mm, 5 µm) or equivalent C18 column [5].
  • Mobile Phase A: Water or 0.1% aqueous formic acid [6].
  • Mobile Phase B: Acetonitrile [5] [6].
  • Standard Solution: Accurately weigh this compound reference standard and dissolve in a suitable diluent (e.g., 50% acetonitrile in water) to a concentration of approximately 1 mg/mL [6].
  • Sample Solution: Prepare the test sample similarly.

Method Development Procedure:

  • Scouting Run: Perform an initial broad gradient. For example: 5% to 100% Mobile Phase B over 20 minutes at a flow rate of 1.0-1.5 mL/min. Set the column temperature to 30°C and detection wavelength to 240-280 nm [5] [6].
  • Data Analysis: Examine the chromatogram for peak shape, retention time, and the presence of impurities. Use a Photodiode Array (PDA) detector to check peak purity and ensure there are no co-eluting impurities.
  • Optimization: Fine-tune the method by adjusting the gradient profile, mobile phase pH, and column temperature to achieve baseline separation of this compound from all known impurities and degradants [6].
  • Validation: Once optimized, validate the method as per ICH guidelines for parameters such as specificity, accuracy, precision, linearity, and robustness [5].
Protocol: Forced Degradation (Stress Testing)

Forced degradation studies help identify likely degradation products and validate the stability-indicating power of the analytical method [7] [6].

Objective: To subject this compound to various stress conditions and generate degradation products for method validation and stability pathway elucidation.

General Procedure:

  • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for several hours or days.
  • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at room temperature or elevated temperature for a set duration.
  • Oxidative Degradation:
    • Forced in Solution: Expose this compound to 0.1-0.3% v/v hydrogen peroxide (H₂O₂) at ambient temperature for 1-2 days [7].
    • Free Radical Initiation: Use 5 mM AAPH (a free radical initiator) at 40°C for up to 2 days [7].
  • Photolytic Degradation: Expose solid this compound to UV and visible light as per ICH Q1B options to determine photosensitivity.
  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C or higher) for a defined period.
  • Analysis: After each stress treatment, quench the reaction, and analyze the samples using the developed stability-indicating HPLC method.
Protocol: Accelerated Stability Assessment Program (ASAP)

ASAP uses high-stress conditions to rapidly predict the shelf-life of a drug substance or product, saving time and resources during development [7].

Objective: To predict the long-term, real-time stability of this compound under recommended storage conditions using short-term, high-stress data.

Procedure:

  • Sample Preparation: Place powdered this compound or its formulation in open glass vials to ensure exposure to humidity [7].
  • Stress Conditions: Expose samples to a matrix of temperature and humidity conditions. Example conditions include [7]:
    • 50°C / 50% RH
    • 50°C / 75% RH
    • 60°C / 10% RH
    • 60°C / 80% RH
    • 70°C / 40% RH
  • Sampling: Pull samples from these chambers at set intervals (e.g., 1, 2, and 5 weeks) [7].
  • Analysis: Analyze all samples using the validated stability-indicating HPLC method to quantify the remaining this compound and the formation of the primary degradation product.
  • Data Modeling: Use specialized software (e.g., ASAPprime) to fit the degradation data to a kinetic model (using the moisture-modified Arrhenius equation). The model is then used to extrapolate the degradation rate to intended storage conditions and propose a shelf life [7].

The workflow for this predictive stability study is outlined below.

asap_workflow Start ASAP Workflow Step1 1. Prepare Samples (Open Vials) Start->Step1 Step2 2. Expose to Stress Matrix (e.g., 50-70°C, 10-80% RH) Step1->Step2 Step3 3. Sample at Intervals (1, 2, 5 weeks) Step2->Step3 Step4 4. HPLC Analysis Step3->Step4 Step5 5. Kinetic Modeling (Moisture-Modified Arrhenius) Step4->Step5 Step6 6. Predict Shelf Life at Recommended Conditions Step5->Step6

Formulation and In-Vivo Dosing Considerations

For preclinical in vivo studies, this compound requires formulation to ensure consistent dosing and bioavailability.

Table 3: Example Preclinical Dosing Formulations [4]

Application Vehicle Composition Dosage Information
Oral Gavage (Mouse) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 150 mg/kg, twice daily [4].
Oral Gavage (Rat) 10% DMSO, 90% Corn Oil 40-80 mg/kg, twice daily [4].
In Vitro Studies 100% DMSO (stock solution) Typically diluted to working concentrations (e.g., 30 μM) in cell culture medium [4].

Regulatory and Safety Considerations

  • Stability Data for Submissions: Stability testing should follow ICH guidelines (Q1A(R2)). A minimum of three primary batches should be used for long-term stability testing to establish a retest period for the drug substance [8].
  • Safety and Handling: this compound is harmful if swallowed (H302) and very toxic to aquatic life (H410) [2]. Researchers must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and impervious clothing. Avoid generating dusts and aerosols [2].

I hope these detailed application notes and protocols provide a solid foundation for your work with this compound. Should you require further specifics on a particular aspect, such as method validation, please feel free to ask.

References

Masoprocol: Key Pharmaceutical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core information about masoprocol for a research context.

Attribute Details
Generic Name This compound (also known as Nordihydroguaiaretic acid/NDGA) [1]
Drug Class Antineoplastic Agent [1]
Known Indication Treatment of actinic keratoses (precancerous skin growths) [1] [2]
Mechanism of Action Potent lipoxygenase inhibitor; interferes with arachidonic acid metabolism. Also exhibits antiproliferative activity against keratinocytes and acts as an antioxidant [1].
First Approval Date Not approved in the US or other regions [1].
US Market Status Withdrawn from the U.S. market as of June 1996 [1].
Primary Investigational Form Topical cream [2]

Efficacy & Side Effects from Clinical Data

A double-blind, vehicle-controlled clinical study provides the following insights into the efficacy and side effect profile of this compound cream when used on actinic keratoses of the head and neck [2].

Parameter This compound Group Vehicle-Control Group
Application Regimen Twice daily for 14-28 days [2] Twice daily for 14-28 days [2]
Mean AK Count Reduction 15.0 to 5.4 (at 1-month follow-up) [2] 13.4 to 11.1 (at 1-month follow-up) [2]
Median Percent Reduction 71.4% [2] 4.3% [2]
Incidence of Skin Irritation 61.5% (manifested as erythema or flaking) [2] 26.7% [2]

FAQs & Troubleshooting for Researchers

Q1: What is the primary safety concern identified for topical this compound? The primary safety concern is skin irritation. Clinical studies show a high incidence of local skin reactions, including erythema (redness) and flaking [2]. Furthermore, published comments on clinical data warn that this compound is a potent sensitizer, meaning it can cause allergic contact dermatitis [2]. Researchers handling the compound should use appropriate personal protective equipment (PPE) to avoid sensitization.

Q2: What are the acute toxicity and environmental hazards of the this compound compound? Based on safety data sheets, the pure chemical poses the following hazards [3]:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed) [3].
  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects [3].
  • Handling Precautions: Avoid dust and aerosol formation. Use in a well-ventilated area and wear protective gloves, eye protection, and impervious clothing [3].

Q3: How does this compound compare to other topical treatments for keratosis? this compound was developed for the same indication as topical fluorouracil products (e.g., Efudex, Carac), which are currently approved and available. Fluorouracil topical has an average rating of 7.4 out of 10 from user reviews on Drugs.com [4]. A key difference is that fluorouracil is categorized as Pregnancy Category X (contraindicated in pregnancy), whereas this compound was categorized as Pregnancy Category B (no proven risk in humans) [4] [1].

Experimental Protocol & Workflow

For reference, here is a simplified workflow of the application protocol from the key clinical study [2]:

Start Patient Selection: Actinic Keratoses on Head/Neck A Application Phase Start->A B Apply this compound Cream A->B C Twice Daily B->C D For 14-28 Days C->D E Follow-up Assessment D->E F Efficacy: AK Count Side Effects: Erythema/Flaking E->F

Safety and Hazard Management Protocol

Adherence to the following safety protocol is critical when handling the pure this compound compound in a laboratory setting [3]:

Hazard Identified Hazards H1 Harmful if swallowed (H302) Hazard->H1 H2 Very toxic to aquatic life (H410) Hazard->H2 Control Exposure Controls & PPE H1->Control H2->Control Env Environmental Controls H2->Env P1 Use in adequate ventilation Control->P1 P2 Wear safety goggles & gloves Control->P2 P3 Wear impervious clothing Control->P3 E1 Avoid release to environment Env->E1 E2 Collect spillage safely Env->E2 E3 Dispose as approved waste Env->E3

Key Summary for Researchers

  • Clinical Profile: this compound demonstrated significant efficacy in reducing actinic keratosis lesions but with a high incidence of topical skin irritation and a noted risk of sensitization [2].
  • Handling Caution: The pure compound requires careful handling in the lab due to oral toxicity and significant environmental hazards, particularly to aquatic life [3].
  • Regulatory Status: Its status as an unapproved, withdrawn drug means any contemporary research would be purely investigational [1].

References

masoprocol erythema flaking reduction

Author: Smolecule Technical Support Team. Date: February 2026

Critical Compound Status Notice

Masoprocol is not currently an FDA-approved drug. The data below is for historical and research context only [1].


Efficacy & Cutaneous Reaction Profile of this compound

The table below summarizes the key efficacy and skin reaction findings from a double-blind, vehicle-controlled clinical study [2].

Parameter This compound Group Vehicle-Control Group
Median Reduction in Actinic Keratoses 71.4% 4.3%
Patients Experiencing Erythema or Flaking 61.5% 26.7%
Application Regimen Applied twice daily for 14 to 28 days [2] Applied twice daily for 14 to 28 days [2]

Proposed Mechanism of Action & Irritation

While the exact mechanism leading to skin irritation is not fully defined, this compound's primary pharmacological actions provide clues.

  • Primary Target: this compound is a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1].
  • Secondary Target: It also inhibits cyclooxygenase to a lesser extent, impacting prostaglandin synthesis [1].
  • Cellular Action: The drug has demonstrated antiproliferative activity against keratinocytes in tissue culture [1]. The relationship between these activities and the observed clinical irritation is not directly correlated with the clinical response, suggesting a complex mechanism [2].

The following diagram illustrates this proposed pathway and the experimental observation regarding efficacy and irritation.

G Start Topical this compound Application MOA Mechanism of Action Start->MOA LipoxInhibit Potent Lipoxygenase Inhibition MOA->LipoxInhibit COXInhibit Lesser Cyclooxygenase Inhibition MOA->COXInhibit Antiproliferative Antiproliferative Activity Against Keratinocytes MOA->Antiproliferative AA Arachidonic Acid LipoxInhibit->AA COXInhibit->AA ClinicalOutcome Clinical Outcomes PG Altered Prostaglandin Synthesis AA->PG Leukotrienes Reduced Leukotriene Synthesis AA->Leukotrienes Efficacy High Efficacy (71.4% lesion reduction) ClinicalOutcome->Efficacy Irritation Common Skin Irritation (61.5% patients) ClinicalOutcome->Irritation Observation Observation: Irritation does not correlate with clinical response Efficacy->Observation Irritation->Observation

Frequently Asked Questions (FAQ) for Researchers

Q1: Is the erythema and flaking a sign that the treatment is working? No. According to the clinical study, the occurrence of erythema or flaking did not correlate with clinical response. A significant reduction in actinic keratoses was observed independently of these local skin reactions [2].

Q2: What is the standard dosing regimen used in the clinical trial? The established protocol was application of a 10% this compound cream to the affected areas twice a day for 14 to 28 days [2] [3].

Q3: Are there any serious safety concerns noted with this compound? Yes. The drug's label includes a warning that it frequently induces sensitization. Treatment should be discontinued immediately if sensitivity reactions are noted [3]. A 1994 comment in the literature also emphasized that "this compound is a potent sensitizer" [2].

Troubleshooting Guide for Common Research Scenarios

Scenario Suggested Action Rationale & Reference
High incidence of erythema/flaking in your experimental model. This is an expected pharmacologic effect based on clinical data. Monitor but do not halt treatment unless severe. Documented in 61.5% of patients in the vehicle-controlled study [2].
Signs of contact sensitization or allergic reaction. Discontinue application immediately. Differentiate between expected irritation and sensitization. This compound is a known potent sensitizer; discontinuation is mandated upon signs of sensitivity [2] [3].
Lack of efficacy in reducing target lesions. Verify compound activity, formulation stability, and dosing regimen adherence. The established clinical regimen showed a 71.4% median reduction, confirming intrinsic efficacy [2].

Detailed Experimental Protocol from Clinical Study

For researchers aiming to replicate the cited study methodology, here is a detailed breakdown [2]:

  • Study Design: Double-blind, vehicle-controlled, multicenter.
  • Patient Population: 113-154 evaluable patients with actinic keratoses on the head and neck, with a minimum of five lesions each.
  • Intervention: Application of 10% this compound cream.
  • Control: Vehicle-controlled.
  • Dosing Regimen: Applied topically twice daily.
  • Treatment Duration: 14 to 28 days.
  • Primary Efficacy Assessment: Conducted at the 1-month follow-up visit after treatment completion.
  • Key Efficacy Metric: Median percent reduction from baseline actinic keratosis count.

References

Masoprocol Overview and Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key identifying information for Masoprocol, primarily defined as a potent lipoxygenase inhibitor with research applications in type II diabetes and previously approved for actinic keratoses [1] [2] [3].

Property Description
CAS Number 27686-84-6 [1] [4] [2]
Generic Name This compound [3]
Synonyms meso-Nordihydroguaiaretic acid (meso-NDGA), Actinex, Dihydronorguaiaretic Acid [1] [2]
IUPAC Name 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [3]
Molecular Formula C18H22O4 [2] [3]
Molecular Weight 302.36 g/mol [2] [3]
Mechanism of Action Potent lipoxygenase inhibitor; interferes with arachidonic acid metabolism. Also a weaker cyclooxygenase inhibitor and antioxidant [1] [3].
Research Applications Investigated for type II diabetes (antihyperglycemic, reduces hepatic triglyceride); previously used for actinic keratoses [2] [3].
Physical Form Off-white to light yellow solid [2]
Melting Point 185.5 °C [3]

Analytical Method Validation Parameters

For any API like this compound, validating your analytical methods is critical. The following table outlines standard parameters to test, based on general regulatory guidelines for analytical method validation [5]. You would need to establish and document specific acceptance criteria for each parameter suitable for your intended use.

Validation Parameter Definition & Purpose Typical Methodology & Acceptance Criteria
Accuracy Closeness between accepted reference value and found value [5]. Compare results to a standard reference material or a second validated method. Report as % recovery.
Precision Closeness of agreement between individual test results from repeated analyses. Includes repeatability and intermediate precision [5]. Analyze a minimum of nine determinations over three concentration levels. Report as % Relative Standard Deviation (% RSD).
Specificity Ability to measure the analyte accurately in the presence of other components [5]. Demonstrate resolution from closely eluting compounds. Use peak purity tests (PDA, MS).
Linearity & Range Linearity: ability to get results proportional to concentration. Range: interval with acceptable precision, accuracy, linearity [5]. Minimum five concentration levels. Report correlation coefficient (r²), calibration curve.
Limit of Detection (LOD) / Quantitation (LOQ) LOD: lowest detectable concentration. LOQ: lowest quantifiable concentration with precision/accuracy [5]. Signal-to-noise (e.g., 3:1 LOD, 10:1 LOQ). Analyze samples at the limit to confirm.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [5]. Test influence of small changes (e.g., pH, temperature, mobile phase composition).

Troubleshooting and FAQs

Here are some common experimental issues and guidance based on general laboratory practice and the information available.

Q: What are the stability and solubility considerations for this compound?

  • Solubility: It is highly soluble in DMSO (≥ 100 mg/mL). For in vivo studies, it can be formulated in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, or similar vehicles [2].
  • Stability: Stock solutions should be protected from light. It is recommended to store solutions at -20°C for one month or -80°C for six months, avoiding repeated freeze-thaw cycles [2].

Q: How can I confirm the identity and purity of this compound in my lab?

  • Identification: Techniques like High-Resolution Mass Spectrometry (HRMS) can be used for fast screening and identification. The protonated molecular ion [M+H]⁺ is typically the most abundant species [6].
  • Purity & Impurities: For quantitative purity analysis, HPLC-UV or HPLC-MS are standard. To demonstrate specificity, a peak-purity test using Photodiode-Array (PDA) detection or Mass Spectrometry (MS) is highly recommended to ensure the main peak is due to a single component and free from co-eluting impurities [5].

Q: Where can I source this compound, and what should I look for?

  • Suppliers: The compound is available from several chemical manufacturers and suppliers specializing in research compounds [4] [2].
  • Quality Assurance: When contacting suppliers, specify your required quality, such as compliance with a particular monograph (USP, Ph. Eur.), and request a Certificate of Analysis (CoA). Inquire about the availability of a Drug Master File (DMF), which provides confidential details about the manufacturing process to regulatory authorities [4].

Experimental Workflow for API Purity Assessment

The diagram below outlines a generalized workflow for assessing the purity of an API like this compound, from sample preparation through data analysis.

Start Start: API Sample SamplePrep Sample Preparation (Dissolution, Dilution) Start->SamplePrep InstAnalysis Instrumental Analysis SamplePrep->InstAnalysis AnalTechniques Analytical Techniques HPLC-UV HPLC-MS TLC InstAnalysis->AnalTechniques DataAcquisition Data Acquisition DataProcessing Data Processing & Peak Integration DataAcquisition->DataProcessing PurityCalc Purity Calculation DataProcessing->PurityCalc Report Report Results PurityCalc->Report AnalTechniques->DataAcquisition

API Purity Analysis Workflow: This chart illustrates the standard operational path for determining the purity of an Active Pharmaceutical Ingredient (API), from initial sample preparation to final reporting.

Key Considerations for Your Research

  • Consult Official Sources: For definitive quality standards, always check the current editions of official pharmacopoeias like the United States Pharmacopeia (USP), even if a specific monograph for this compound is not publicly listed.
  • Supplier Collaboration: Work closely with your API supplier. They can often provide valuable technical data, including suggested analytical methods and impurity profiles from their Drug Master File (DMF) [4].
  • Method Specificity: Given that this compound is a lipoxygenase and cyclooxygenase inhibitor, if you are researching its mechanism, your bioanalytical methods will need to be highly specific to distinguish it from endogenous compounds in complex matrices [1] [3].

References

masoprocol stability issues solution

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol: Key Research Data

The table below summarizes the core chemical, pharmacological, and experimental application data for this compound from recent studies:

Aspect Details
IUPAC Name 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [1]
Molecular Formula C18H22O4 [1]
Molecular Weight 302.4 g/mol [1]
Mechanism of Action Potent lipoxygenase inhibitor; interferes with arachidonic acid metabolism; also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent; acts as an antioxidant [1].

| Primary Experimental Indications | Antihyperglycemic agent: Lowers plasma glucose and triglyceride concentrations in mouse models of non-insulin-dependent diabetes mellitus (NIDDM) [2]. Multidrug Resistance (MDR) Reversal: Administered with antineoplastic drugs to inhibit or reverse MDR in solid tumors and hematological malignancies by overcoming P-glycoprotein-mediated drug efflux [3]. Antiviral Research: Identified as a consensus binder against multiple conformations of SARS-CoV-2 Papain-Like Protease (PLpro) in virtual screening for drug repositioning [4]. | | Key Experimental Findings | In NIDDM mouse models (db/db mice), this compound (100 mg/kg/day, 12 days) significantly reduced plasma glucose (20.7 ± 2.6 mmol/l vs. 29.2 ± 1.1 mmol/l in control) without changing plasma insulin, food intake, or body weight [2]. |

Experimental Protocols from Research

Here are detailed methodologies for key experiments cited in the literature:

  • Antihyperglycemic Activity In Vivo [2]

    • Animals: Use male C57BL/ks-db/db mice (db/db mice) or male C57BL/6J-ob/ob mice (ob/ob mice), 8–9 weeks old.
    • Housing: House mice under standard laboratory conditions (22°C and 50% relative humidity) with a diet of Purina rodent chow and water ad libitum.
    • Treatment: Administer this compound at a dose of 100 mg/kg body weight per day via subcutaneous injection for 12 days. A control group should receive the vehicle only.
    • Measurement: Collect blood from the tail vein. Measure plasma glucose concentrations before treatment and periodically during the treatment period.
  • Molecular Dynamics (MD) & Docking for Antiviral Research [4]

    • System Preparation: Obtain the 3D structure of the SARS-CoV-2 PLpro protein.
    • MD Simulation: Conduct a long-range MD simulation (e.g., 1 microsecond) for the protein to sample various conformational states.
    • Trajectory Clustering: Cluster the MD trajectory to identify a set of representative structures (e.g., 10 clusters) that capture the conformational diversity, particularly of key binding site loops.
    • Ensemble Docking: Use docking software (e.g., FRED) to screen a library of compounds (e.g., DrugBank) against an ensemble of protein structures that includes both the MD-derived representatives and relevant X-ray crystallographic structures.
    • Analysis: Identify consensus binders that show good affinity across multiple protein conformations. Perform further MD simulations on the top hits to validate the stability of the binding pose and interaction.

This compound Research Workflow

The diagram below outlines the primary research applications and logical workflow of this compound in experimental models, which may help in designing stability tests.

masoprocol_workflow This compound Experimental Applications cluster_mechanism Primary Mechanism cluster_applications Experimental Applications & Findings cluster_findings Key Findings This compound This compound Lipoxygenase_Inhibitor Lipoxygenase Inhibitor This compound->Lipoxygenase_Inhibitor Antihyperglycemic Antihyperglycemic Agent Lipoxygenase_Inhibitor->Antihyperglycemic MDR_Reversal MDR Reversal in Cancer Lipoxygenase_Inhibitor->MDR_Reversal Antiviral SARS-CoV-2 PLpro Binder Lipoxygenase_Inhibitor->Antiviral Finding1 Lowers plasma glucose in db/db mice Antihyperglycemic->Finding1 Finding2 Potentiates cytotoxic drugs (e.g., Doxorubicin) MDR_Reversal->Finding2 Finding3 Stable binding in MD simulations Antiviral->Finding3

Technical Support Guidance

While definitive stability data is limited in the search results, here are some guiding principles for your experimental work:

  • Focus on Antioxidant Properties: The literature identifies this compound as a potent antioxidant [1]. Its catechol structure is likely susceptible to oxidation. Standard practices for handling antioxidant compounds—such as using an oxygen-free atmosphere (e.g., in a glove box), storing solutions under inert gas (e.g., argon or nitrogen), and including antioxidants in solvent systems—may be crucial for maintaining stability.
  • Consult Foundational Sources: For in-depth chemical stability data, consulting the primary synthetic methods and patents referenced in the search results, such as U.S. Pat. Nos. 4,562,298 and 4,695,590, may provide valuable insights [3].
  • Design Stress Tests: Based on its mechanism, you can design experiments to test this compound's stability by exposing it to various stressors: light (photodegradation), different pH buffers (hydrolysis), oxidants (oxidative degradation), and elevated temperatures (thermal degradation). Monitor for degradation using techniques like HPLC.

References

masoprocol treatment duration adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol Fact Sheet

The following table summarizes the key information about this compound from historical and pharmacological data.

Aspect Details
Other Names Actinex, Nordihydroguaiaretic acid (NDGA) [1] [2]
Historical Status Discontinued; previously approved in the U.S. but withdrawn from the market as of June 1996 [1] [3].
Last Approved Use Topical treatment of actinic keratoses (precancerous skin growths) [1] [3] [2].
Last Dosage Form 10% topical cream (under the brand name Actinex) [3].
Mechanism of Action A potent 5-lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also has antiproliferative activity against keratinocytes in tissue culture, though the exact mechanism for treating actinic keratoses remains unknown [1] [2].
Skin Absorption Less than 1%-2% is absorbed through the skin over a 4-day period following application [1].

A Framework for Determining Treatment Duration

Since no established clinical protocols for this compound are available, you can determine an effective treatment duration for your experimental models by adapting a standard preclinical research cycle. The workflow below outlines the key stages of this iterative process.

G Literature Review Literature Review Design Initial Treatment Protocol Design Initial Treatment Protocol Literature Review->Design Initial Treatment Protocol Conduct In Vitro/In Vivo Study Conduct In Vitro/In Vivo Study Design Initial Treatment Protocol->Conduct In Vitro/In Vivo Study Assess Efficacy & Toxicity Assess Efficacy & Toxicity Conduct In Vitro/In Vivo Study->Assess Efficacy & Toxicity Refine Protocol & Iterate Refine Protocol & Iterate Assess Efficacy & Toxicity->Refine Protocol & Iterate  Adjust  duration/dose Refine Protocol & Iterate->Conduct In Vitro/In Vivo Study  Repeat Cycle

Stage 1: Design Initial Treatment Protocol

Begin by establishing a baseline protocol based on existing, albeit limited, data.

  • Starting Point: The last known commercial formulation was a 10% topical cream [3].
  • Dose-Finding: Conduct a dose-escalation study. Since absorption through the skin is low (1-2%), testing a range of concentrations in vitro or on animal models is crucial to find a biologically effective dose [1].
  • Duration Ranges: Start with a broad range of treatment durations (e.g., short-term: 1-7 days; medium-term: 1-4 weeks; long-term: 4+ weeks) to observe the onset of effects and potential toxicity over time.
Stage 2: Conduct Study & Assess Outcomes

This phase involves executing the experiment and evaluating the results against clear endpoints.

  • Efficacy Endpoints:
    • Clinical Response: For actinic keratosis research, reference the lesion complete clearance rate as a primary efficacy measure. In a phase III trial for a different AK therapy, lesion complete clearance rates were assessed at 12 weeks and then monitored for recurrence at 6 and 12 months [4]. You can adapt similar timelines for evaluating this compound's effect in your model.
    • Biomarker Response: Given its known mechanism, measure the activity or expression of 5-lipoxygenase and related pathway components in treated samples [1] [2].
  • Toxicity Endpoints: Monitor for known symptoms of overdose or allergy, such as skin discoloration, dizziness, or breathing difficulties, and conduct histological analysis of treated tissue for signs of damage [1] [2].

Technical Support & FAQs

Q: What is the most critical factor to consider when adjusting treatment duration? The relationship between treatment duration and the therapeutic index (the ratio between efficacy and toxicity). The goal is to find the shortest duration that produces a sustained therapeutic effect without causing significant adverse events.

Q: Are there any known drug interactions with this compound? The available search results do not provide specific drug interaction data for this compound. A thorough investigation of existing scientific literature beyond these results is recommended.

References

masoprocol vehicle composition effects

Author: Smolecule Technical Support Team. Date: February 2026

Vehicle Composition and Dosing

The appropriate vehicle for masoprocol depends heavily on your administration route. The table below summarizes formulations and concentrations from the literature.

Administration Route Vehicle Composition / Formulation Typical Dosing / Concentration Key Considerations / Effects
Topical Application [1] [2] Cream formulation [1]; Polycaprolactone (PCL)/Polyethylene glycol (PEG) nanospheres for sustained release [2] 10% NDGA in a pharmaceutically acceptable vehicle for topical application [3] Used for actinic keratoses; 61.5% of patients experienced irritation (erythema/flaking) [1]. Nanospheres had ~50% encapsulation efficiency [2].

| Oral / Systemic (In Vivo) [3] [4] [5] | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [6] • 10% DMSO + 90% Corn Oil [6] | • 1 to 500 mg per kg of body weight [3] • 150 mg/kg (mouse model) [6] • 0.83 mmol/kg (rat model, approx. 250 mg/kg) [5] | Shows antihyperglycemic activity; lowers plasma glucose and triglycerides [4] [5] [6]. | | In Vitro (Cell Culture) [5] [6] | Dissolved in DMSO [6] | 30 μM in primary adipocytes to stimulate glucose clearance [5]; ≥ 100 mg/mL stock solubility in DMSO [6] | Handle DMSO stock solutions appropriately; final DMSO concentration should be non-cytotoxic. |

Primary Biological Effects and Mechanisms

This compound exhibits a range of biological activities through several key mechanisms, which are summarized in the diagram below:

G cluster_mechanisms Mechanisms of Action cluster_effects Observed Effects NDGA NDGA M1 Lipoxygenase (LOX) Inhibition NDGA->M1 M2 Antioxidant / ROS Scavenging NDGA->M2 M3 NRF2 Pathway Activation NDGA->M3 M4 Reversal of Multidrug Resistance (MDR) NDGA->M4 E1 Antihyperglycemic Lowers plasma glucose & triglycerides M1->E1 In vivo E2 Anti-proliferative Treats actinic keratoses M1->E2 Clinical E3 Cytoprotection (at low doses) M2->E3 In vitro/In vivo E4 Chemotherapy Potentiation Overcomes P-glycoprotein resistance M4->E4 In vitro/Patent

Detailed Experimental Protocols

Here are methodologies for key experiments involving this compound:

1. In Vivo Model for Type II Diabetes Research [5]

  • Animal Model: Rats fed a 20% fat (by weight) diet for 2 weeks prior to induction of diabetes with streptozotocin (STZ, 0.19 mmol/kg IV).
  • Treatment: Diabetic animals are treated with this compound (0.83 mmol/kg body weight) or vehicle twice a day.
  • Key Measurements:
    • Plasma Glucose: Measured after 4 days of treatment. A ~35% reduction compared to vehicle is expected.
    • Triglycerides: Measured after 4 days. A ~80% reduction compared to vehicle is expected.
    • Insulin-Mediated Glucose Disposal: Assessed via a 5-hour hyperinsulinemic-euglycemic clamp or similar infusion of glucose and insulin.

2. In Vitro Glucose Uptake Assay in Adipocytes [5]

  • Cell System: Primary adipocytes isolated from normal animals.
  • Treatment: Adipocytes are treated with this compound (e.g., 30 µM) or vehicle.
  • Measurement: Assess basal and insulin-stimulated glucose clearance. This compound-treated cells show significantly higher glucose clearance.

3. Preparation of Polymeric Nanospheres for Sustained Release [2]

  • Polymer Matrix: Polycaprolactone (PCL) and Polyethylene glycol (PEG) in a 10:1 (w/w) ratio.
  • Method:
    • Dissolve 2 g PCL in 20 ml Dichloromethane (DCM).
    • Add 178 µl PEG and mix.
    • Add this compound or its analog (e.g., 20 mg Acetyl-NDGA) to the polymer solution.
    • Add this solution dropwise to 1% (w/v) Hydroxy Propyl Methyl Cellulose (HPMC) in water (external aqueous phase) with stirring to form an o/w emulsion.
    • Stir the emulsion mechanically for 30 minutes.
    • Collect nanospheres by centrifugation (6000 rpm, 20 min), wash with water, and vacuum dry.
  • Characterization: Determine drug load and encapsulation efficiency. In vitro drug release can be monitored in methanol, with ~82% release expected over 6 hours.

Frequently Asked Questions (FAQs)

Q1: What are the major safety concerns with this compound? this compound has a narrow therapeutic window. Hepatotoxicity and renal cysts have been reported with excessive consumption or high doses [7] [2]. Its auto-oxidation can lead to the formation of reactive quinones and glutathione depletion, contributing to cytotoxicity [7]. Careful dose control is critical.

Q2: How can I improve the delivery and reduce the toxicity of this compound? Nanoformulation is a promising strategy. Encapsulating this compound or its analogs (like Acetyl-NDGA) into biodegradable polymeric nanospheres (e.g., PCL/PEG) can enable controlled release, improve targeting, and potentially reduce systemic toxicity [2].

Q3: My this compound solution in DMSO has changed color. Is it still usable? The catechol groups in this compound are prone to auto-oxidation upon exposure to air, especially in solution, leading to the formation of colored quinone products [7]. This may reduce its efficacy and increase toxicity. For best results, prepare fresh solutions, protect them from light, and use newly opened DMSO [6].

References

Summary of Analytical Methods for Masoprocol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from the literature for the analysis of masoprocol and its derivative, terameprocol.

Analyte Technique Key Column / Stationary Phase Mobile Phase / Sample Prep Detection Key Application / Performance Source
This compound Reverse-Phase HPLC Newcrom R1 (special reverse-phase, low silanol activity) [1] Acetonitrile/Water/Phosphoric Acid; replace with formic acid for MS Not specified (UV implied) Scalable for pharmacokinetics & preparative separation [1] [1]
This compound (NDGA) HPLC Method not detailed Plasma/Serum sample; extraction to release from proteins UV or other Quantitative pharmacokinetics; LOD: 500 ng/mL; highly protein-bound [2] [2]
Terameprocol LC-MS/MS Zorbax XDB C18 (2.1 x 50 mm, 3.5 µm) [3] Gradient elution; Protein precipitation with Acetonitrile Tandem Mass Spectrometry (ESI+) Accurate (92.7-107.4%) & precise (CV ≤11.3%); Range: 5-1000 ng/mL [3] [3]
Fentanyl/Analogue (Reference) GC-MS Not detailed for GC Solid-Phase Extraction (SPE) of oral fluid Mass Spectrometry LLOQ: 1 ng/mL; Linear (>0.99); Recovery: 80-100% [4] [4]

Detailed Experimental Protocols

Here are more detailed methodologies for the key techniques applicable to this compound analysis.

HPLC-UV Method for this compound (from SIELC Technologies)

This method is a starting point for reverse-phase separation.

  • Sample Preparation: Not specified in the source. For pure compounds, typically involves dissolution in a suitable solvent compatible with the mobile phase.
  • Chromatographic Conditions:
    • Column: Newcrom R1 HPLC column [1].
    • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid [1].
    • Modifications for MS: For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid [1].
    • Note: This method was obtained via a proprietary algorithm; the providers note that experimental data may differ and recommend contacting them for the most suitable column [1].
LC-MS/MS Method for Terameprocol (a methylated derivative of this compound)

This method demonstrates a highly sensitive and validated approach for a closely related compound.

  • Sample Preparation: Protein precipitation using acetonitrile [3].
  • Chromatographic Conditions:
    • Column: Zorbax XDB C18 (2.1 × 50 mm, 3.5 µm) [3].
    • Mobile Phase: Gradient elution (specific details not provided) with a total analytical run time of 2 minutes [3].
  • Mass Spectrometry Conditions:
    • Ionization: Positive electrospray ionization (ESI+) [3].
    • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer [3].
GC-MS Method for Reference (Synthetic Opioids)

While not for this compound, this protocol is a robust example of GC-MS method development for a small molecule drug in a biological matrix.

  • Sample Preparation (Oral Fluid):
    • Internal Standard: Addition of fentanyl-d5 [4].
    • Dilution: Dilution with 0.1 M acetate buffer (pH 5) [4].
    • Extraction: Solid-Phase Extraction (SPE) using Strata-X Drug B cartridges. The cartridges are conditioned, loaded, washed with buffer and methanol, dried, and then eluted with a mixture of ethyl acetate:isopropanol:ammonia hydroxide (70:20:10) [4].
    • Concentration: The eluate is dried under nitrogen at 40°C and reconstituted in 50 µL of ethyl acetate for injection [4].
  • GC-MS Conditions:
    • Instrument: Gas Chromatograph-Mass Spectrometer [4].
    • Derivatization: The method states analytes were analyzed "without derivatization" [4].

Troubleshooting Common Issues

The following workflow outlines a logical process for diagnosing and resolving common problems in this compound analysis.

Start Start: Chromatographic Issue PeakShape Poor Peak Shape? Start->PeakShape LowSignal Low Sensitivity/Signal? Start->LowSignal RetentionTime Retention Time Shift? Start->RetentionTime PeakTailing Symptom: Peak Tailing PeakShape->PeakTailing HighNoise Symptom: High Noise/Background LowSignal->HighNoise LowResponse Symptom: Low Response LowSignal->LowResponse RTUnstable Symptom: Unstable Retention RetentionTime->RTUnstable CheckColumn 1. Check Column Condition PeakTailing->CheckColumn AdjustMP 2. Adjust Mobile Phase pH/Add Modifier PeakTailing->AdjustMP ReplaceColumn Replace guard column or analytical column CheckColumn->ReplaceColumn NDGA For NDGA: Ensure acidic mobile phase (e.g., Phosphoric/Formic acid) [1] AdjustMP->NDGA Contamination Check for System or Reagent Contamination HighNoise->Contamination CleanSource Clean MS ion source Contamination->CleanSource MSIssue For LC-MS: Check Ion Source and MS Parameters LowResponse->MSIssue ConsiderDeriv For GC-MS: Consider Derivatization [4] LowResponse->ConsiderDeriv Equilibrate Fully equilibrate system with fresh mobile phase RTUnstable->Equilibrate CheckFlow Check for consistent flow rate and pressure Equilibrate->CheckFlow

Key Considerations for Method Development

  • Compound Characteristics: this compound is a highly protein-bound compound. If analyzing it in biological matrices like plasma, your sample preparation must effectively release it from proteins, for which protein precipitation or solid-phase extraction are suitable choices [2].
  • Technique Selection: HPLC-UV is a robust and cost-effective choice for purity tests or pharmacokinetic studies where high sensitivity is not critical. LC-MS/MS is the preferred technique for achieving high sensitivity and specificity, especially for low-concentration pharmacokinetic studies in complex matrices [3].
  • Stability-Indicating Methods: To develop a method that can also detect degradation products, consider performing forced degradation studies under stressed conditions (acid, base, oxidation) as part of your validation [5] [6].

References

Masoprocol Overview and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol (also known as Nordihydroguaiaretic acid or NDGA) is a lipoxygenase inhibitor with investigational antineoplastic activity [1].

The table below summarizes its fundamental chemical and pharmacological properties:

Property Description
Chemical Name 4-[(2S,3R)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol [1]
Chemical Formula C₁₈H₂₂O₄ [1]
Molecular Weight 302.36 g/mol [1]
Mechanism of Action Potent 5-lipoxygenase inhibitor; also inhibits prostaglandin synthesis (to a lesser extent) and possesses antiproliferative activity [1]
Melting Point 185.5 °C [1]
Water Solubility 0.0136 mg/mL (predicted) [1]
logP 3.44 (predicted) [1]

Analytical Methods for Profiling

While a dedicated impurity profiling method for this compound was not found, the following established analytical methods can be adapted for developing your own protocols.

HPLC Method for this compound Analysis

This method is suitable for pharmacokinetic studies and can be a starting point for impurity profiling [2] [3].

  • Application: Separation and analysis of this compound.
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [2].
    • Note: Smaller 3 µm particle columns are available for fast UPLC applications [2].
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [2].
  • MS-Compatibility: For mass spectrometry applications, replace phosphoric acid with formic acid [2].
  • Detection Limit: The limit of detection for a similar HPLC method was 0.5 µg/mL in mouse plasma [3].
  • Scalability: The method is scalable and can be used for preparative separation to isolate impurities [2].
General Workflow for Impurity Profiling

The following diagram outlines a logical workflow for impurity profiling, which is considered a best practice in pharmaceutical analysis [4] [5].

Start Start: Impurity Profiling S1 Perform Forced Degradation Studies (Expose to heat, light, acid, base, oxidation) Start->S1 S2 Analyze Samples (using HPLC or LC-MS) S1->S2 S3 Detect & Identify Impurities (Targeted and Untargeted Approaches) S2->S3 S4 Quantity Impurities (Against internal/external standards) S3->S4 End Finalize Impurity Profile S4->End

Frequently Asked Questions & Troubleshooting

Based on general principles of analytical chemistry and the gathered data, here are potential FAQs.

  • What HPLC column is recommended for this compound analysis? The Newcrom R1 column is explicitly mentioned for the reverse-phase separation of this compound. It is a special reverse-phase column with low silanol activity, which can help achieve better peak shape [2].

  • How can I make my HPLC method compatible with Mass Spectrometry (MS)? If your mobile phase uses phosphoric acid, you should replace it with a volatile acid like formic acid to make it suitable for MS detection [2].

  • What is a general strategy for identifying unknown impurities? A powerful strategy is to combine targeted and untargeted analytical approaches [4]. The targeted approach involves predicting and searching for potential impurities based on the drug's synthesis pathway. The untargeted approach uses high-resolution mass spectrometry (LC-MS/HRMS) to screen for and identify any unexpected impurities that form during degradation studies [4].

  • My analyte peaks are broad or tailing. What could be the cause? Peak tailing can be caused by secondary interactions with active silanol sites on the column. Using a column specifically designed with low silanol activity, like the Newcrom R1, can mitigate this issue [2]. Additionally, adjusting the pH of your mobile phase can improve peak shape.

Experimental Protocol: HPLC Analysis of this compound

This is a sample detailed methodology based on the information found, which can be formatted into a standard operating procedure (SOP).

Methodology for this compound Analysis by HPLC

  • Instrument Setup:

    • Ensure the HPLC system is equipped with a suitable reverse-phase column, such as a Newcrom R1 column.
    • Prepare the mobile phase as a mixture of acetonitrile, water, and phosphoric acid (or formic acid for MS). The exact ratio should be optimized and specified.
    • Set the flow rate, column temperature, and injection volume according to your method requirements.
  • Sample Preparation:

    • Dissolve the this compound test sample in an appropriate solvent, which is typically the mobile phase or a weaker solvent.
    • Filter the sample solution through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.
  • Chromatographic Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.
    • Inject the prepared sample into the HPLC system.
    • Monitor the eluent using a UV-Vis or PDA detector. The specific wavelength should be determined based on this compound's absorbance maxima.
    • For impurity profiling, use a gradient elution method to ensure separation of impurities with different polarities from the main this compound peak.
  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time with that of an authentic reference standard.
    • Identify impurity peaks by their relative retention times and, if available, by their mass spectra from LC-MS analysis.
    • Quantify any impurities by calculating their percentage relative to the main this compound peak, using the following formula. A correction factor (CF) may need to be applied if the impurity's response differs significantly from the main compound.
      • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100% (Apply CF if needed)

References

masoprocol vs fluorouracil efficacy actinic keratoses

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol vs. Fluorouracil at a Glance

Feature This compound Fluorouracil (5-FU)
Status & Evidence Appears to be a historical agent; no recent clinical trials. Evidence is dated. Current standard of care; extensive and ongoing research with recent clinical trials and real-world studies [1] [2] [3].
Mechanism of Action Not fully detailed in search results. Antimetabolite; inhibits thymidylate synthase, disrupting DNA/RNA synthesis and inducing apoptosis in rapidly dividing cells [3] [4].
Efficacy (Clearance Rates) One identified study from 1991 reported similar efficacy to 5% 5-FU cream [5]. 4% Cream (once daily): ~80% complete clearance in one study; 47.5-57.8% for 0.5% cream [6]. Real-world studies show 54.5% complete + 24.2% partial clearance for hyperkeratotic lesions [1] [2].
Treatment Protocol Information limited; identified study used 10% this compound cream [5]. Varies by concentration (0.5%, 4%, 5%). 4% cream: Once daily for 4 weeks [6] [1]. 5% cream/solution: Twice daily for 2-4 weeks [6].
Safety & Tolerability Known side effects include erythema, pruritus, and burning sensation; can induce allergic contact dermatitis [5]. Predictable local skin reactions: erythema (89.5%), stinging (73.6%), scaling, crusting, and edema. These are often considered a sign of therapeutic effect [1] [3].

Detailed Experimental Data

For a deeper understanding, here are the methodologies and findings from key studies cited in the table.

  • This compound Clinical Protocol (1991): A double-blind, vehicle-controlled study compared 10% this compound cream with its vehicle and a 5% fluorouracil cream. Patients applied the assigned cream twice daily for 28 days. Efficacy was assessed by counting the number of AK lesions before and after treatment. The study concluded that 10% this compound cream was effective and showed similar efficacy to 5% fluorouracil cream [5].
  • Fluorouracil 4% Cream Protocol (2025): A recent single-center, retrospective study evaluated the efficacy of 4% 5-FU cream for hyperkeratotic actinic keratoses. Patients applied the cream once daily for 28 consecutive days. The primary outcome was the percentage of lesions with complete clinical clearance assessed at a 3-month follow-up. The study reported a 54.5% complete clearance rate and an additional 24.2% partial clearance (defined as >75% lesion reduction) [1] [2].
  • Fluorouracil 4% Cream Protocol (2023): A prospective pilot study investigated a novel 4% 5-FU formulation. Patients applied the cream once daily for 30 consecutive days. Efficacy was measured using the Actinic Keratosis Area and Severity Index (AKASI) at baseline, 6 weeks, and 12 weeks. The study found a statistically significant decrease in AKASI scores at both follow-ups, with 83% of patients achieving complete clinical and dermoscopic clearance at 12 weeks [3].

Mechanisms of Action

The diagrams below illustrate the distinct mechanisms by which these agents work.

pharmacodynamics cluster_5FU Fluorouracil (5-FU) Mechanism cluster_this compound This compound Mechanism (General) 5 5 FU 5-FU Topical Application metabolic_activation Metabolic Activation FU->metabolic_activation TS_inhibition Inhibition of Thymidylate Synthase metabolic_activation->TS_inhibition RNA_synthesis Faulty RNA Incorporation metabolic_activation->RNA_synthesis DNA_synthesis Disrupted DNA Synthesis TS_inhibition->DNA_synthesis apoptosis Selective Apoptosis of Dysplastic Keratinocytes DNA_synthesis->apoptosis RNA_synthesis->apoptosis immune_response Release of Cellular Antigens Heightens Immune Response apoptosis->immune_response This compound This compound Application UnknownMech Mechanism not fully elucidated in search results This compound->UnknownMech ClinicalEffect Efficacy demonstrated in historical studies UnknownMech->ClinicalEffect

Interpretation & Clinical Context

The evidence indicates a significant shift in the therapeutic landscape for actinic keratosis. While a historical study suggests this compound was once a viable alternative with comparable efficacy to older 5-FU formulations, the current clinical and research focus is overwhelmingly on fluorouracil, particularly newer formulations like 4% cream.

The key advantages of modern 5-FU that are evident from the recent literature include:

  • Established and Well-Understood Mechanism: Its action as an antimetabolite is well-documented [3] [4].
  • Proven Efficacy in Real-World Settings: Recent studies confirm its effectiveness, even for challenging hyperkeratotic lesions [1] [2].
  • Favorable Safety Profile: The local skin reactions are predictable, manageable, and often transient [1] [3].
  • Ongoing Development: Research continues to optimize its formulations and treatment regimens [3] [4].

References

Masoprocol vs. Vehicle: Efficacy and Safety Results

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes key quantitative findings from a double-blind, vehicle-controlled study [1].

Parameter Masoprocol Group Vehicle Control Group
Number of Patients 113 Not specified (vehicle group existed)
Treatment Regimen Applied twice daily for 14-28 days [1] Applied twice daily for 14-28 days [1]
Mean AK Count (Baseline) 15.0 [1] 13.4 [1]
Mean AK Count (1-Month Follow-up) 5.4 [1] 11.1 [1]
Median Percent Reduction from Baseline 71.4% [1] 4.3% [1]
Incidence of Irritation (Erythema/Flaking) 61.5% [1] 26.7% [1]

Experimental Protocol Overview

The supporting data comes from a specific clinical trial with the following design [1]:

  • Study Type: A double-blind, vehicle-controlled, multicenter clinical trial.
  • Participants: Patients with actinic keratoses on the head and neck.
  • Intervention: Topical this compound cream.
  • Control: A vehicle cream (the same formulation without the active ingredient).
  • Application: The study cream was applied twice a day for a period ranging from 14 to 28 days.
  • Outcome Measurement: The primary efficacy endpoint was the change in the count of actinic keratoses, assessed at a follow-up visit one month after the treatment period.

Mechanism of Action and Broader Context

While the clinical study focused on dermatological application, other research provides insight into this compound's multifaceted pharmacological properties.

  • Primary Molecular Targets: this compound, also known as Nordihydroguaiaretic Acid (NDGA), is a pan-lipoxygenase (LOX) inhibitor [2]. It also has potent antioxidant activity due to its catechol ring structure, which allows it to scavenge various reactive oxygen species (ROS) [2].
  • Other Potential Effects: Preclinical studies indicate that this compound can also inhibit other targets such as insulin-like growth factor-1 receptor (IGF-1R), and activate pathways like the Nuclear Factor Erythroid 2-related Factor 2 (NRF2) pathway, which regulates cellular antioxidant responses [2]. It has also been investigated for its antihyperglycemic effects in animal models of diabetes [3] and its potential to reverse multidrug resistance in cancer cells [4].

The diagram below illustrates the core mechanistic pathways of this compound based on current research.

masoprocol_mechanism Proposed Signaling Pathways for this compound (NDGA) cluster_top_targets Primary Direct Interactions cluster_downstream Downstream Cellular Effects cluster_potential_outcomes Potential Therapeutic Outcomes NDGA NDGA LOX Lipoxygenases (LOX) NDGA->LOX Inhibits ROS Reactive Oxygen Species NDGA->ROS Scavenges NRF2 Activation of NRF2 Pathway NDGA->NRF2 Activates Eicosanoids Reduction of Pro-inflammatory Eicosanoids LOX->Eicosanoids OxidativeStress Decreased Oxidative Stress ROS->OxidativeStress MDR_Reversal Multidrug Resistance Reversal NRF2->MDR_Reversal AK_Reduction Reduction in Actinic Keratoses Eicosanoids->AK_Reduction OxidativeStress->AK_Reduction AntiHyperglycemic Antihyperglycemic Effect OxidativeStress->AntiHyperglycemic

Important Considerations for Researchers

  • Clinical Status: The identified study is from 1991, and this compound is noted to be a potent sensitizer [1]. Current clinical guidelines for actinic keratosis management recommend other treatments like topical imiquimod, 5-fluorouracil, and cryosurgery, but do not mention this compound [5].
  • Safety Profile: The relatively high incidence of local skin irritation (61.5%) is a significant factor in evaluating the drug's risk-benefit ratio [1].

References

Efficacy and Safety of Current Actinic Keratosis Treatments

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Study Type & Details Efficacy Results Safety & Tolerability
5% Fluorouracil (5-FU) Cream [1] [2] RCT (2025): Twice daily for 4 weeks [1]. Significantly better outcomes vs. 1% Niacinamide [1]. More frequent side effects: burning, itching, erythema [1].
4% Fluorouracil (5-FU) Cream [2] [3] Real-World Study (2025): Once daily for 28 days on hyperkeratotic (Olsen grade 3) AKs [2]. 54.5% complete clearance; 24.2% partial clearance (>75% reduction) [2] [3]. Most common LSRs: Erythema (89.5%), stinging (73.6%). No treatment discontinuations [2] [3].
1% Niacinamide Gel [1] RCT (2025): Twice daily for 3 months [1]. Less effective than 5% Fluorouracil [1]. Fewer treatment complications (burning, itching, erythema) than 5-FU [1].
3.75% Imiquimod Cream [4] Split-Face RCT (2025): Two 14-day cycles with a 14-day rest vs. 4% 5-FU for 28 days [4]. Non-inferior to 4% 5-FU: No significant difference in AK count reduction [4]. Comparable to 4% 5-FU: No significant difference in local skin reactions, healing time, or cosmetic outcome [4].
Cryosurgery [5] [6] Literature Review (2025): Liquid nitrogen application (e.g., 10-20 sec freeze time) [5]. Complete response rate of ~71% at 90 days [5] [6]. Common side effects: pain, blistering, hypopigmentation, local superinfection [5] [6].

Experimental Protocols in Cited Research

To aid your understanding of the data's context, here are the methodologies from key studies cited above:

  • Protocol for 5-FU vs. Niacinamide (2025 RCT) [1]: This randomized trial included 26 patients with 95 AK lesions. The 5-FU group applied 5% topical cream twice daily for 4 weeks, while the niacinamide group applied 1% topical gel twice daily for 3 months. Outcomes were evaluated using photography and dermoscopy.
  • Protocol for 4% 5-FU on Hyperkeratotic AKs (2025 Real-World Study) [2] [3]: This retrospective study assessed 66 hyperkeratotic AKs in 19 patients. The treatment regimen was 4% 5-FU cream applied once daily for 28 consecutive days. Efficacy was evaluated 12 weeks after treatment start, with complete clearance defined as the total disappearance of the lesion.
  • Protocol for Imiquimod vs. 5-FU (2025 Split-Face Study) [4]: This prospective, open-label trial enrolled 24 patients with symmetrical AKs on the face or scalp. One side was treated with 3.75% imiquimod cream once daily in two 14-day cycles, separated by 14 days of rest. The contralateral side was treated with 4% 5-FU cream once daily for 28 consecutive days. Lesion counts and local skin reactions were assessed 90 days after treatment.

Mechanism of Action Overview

The following diagram illustrates the general mechanism of field-directed therapy, which is a core concept in modern actinic keratosis treatment, targeting both visible lesions and subclinical field cancerization.

G Start Chronic UV Exposure A Field Cancerization (Area of subclinical damage and genetic alterations) Start->A B Clinical AK Lesions (Visible, palpable lesions) A->B C Risk of Progression to Invasive Squamous Cell Carcinoma (SCC) B->C D1 Lesion-Directed Therapy (e.g., Cryosurgery, Curettage) E1 Targets individual visible lesions D1->E1 D2 Field-Directed Therapy (e.g., 5-FU, Imiquimod) E2 Treats the entire field of cancerization (addresses visible and subclinical damage) D2->E2 F Reduced Cumulative Risk of Malignant Transformation E1->F E2->F

Insights for Research and Development

The current treatment landscape and research focus offer several insights that may be relevant for drug development strategy:

  • Shift to Field-Directed Therapy: There is a strong emphasis on field-directed therapy over lesion-directed approaches. Modern guidelines recognize that AKs develop within a broader area of UV-induced damage (field cancerization), and treating this entire field is crucial to reduce the cumulative risk of progression to squamous cell carcinoma [5] [6]. Newer agents are evaluated on their ability to manage both clinical and subclinical lesions.
  • Focus on Hyperkeratotic Lesions: A noted gap and area of research involves treating hyperkeratotic (Olsen grade III) AKs. Many topical agents are not indicated for these thicker lesions, creating an opportunity for new treatments or formulations that can effectively penetrate hyperkeratosis [2] [3].
  • Balancing Efficacy and Tolerability: A key challenge in topical AK therapy is balancing high efficacy with manageable local skin reactions (LSRs). Studies directly compare treatments not just on clearance rates, but also on LSR profiles, healing time, and cosmetic outcomes, as these factors significantly influence patient adherence and satisfaction [1] [4].

References

Masoprocol Clinical Trial Outcomes at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a primary clinical trial identified for masoprocol in the treatment of actinic keratoses.

Trial Feature Description
Trial Design Double-blind, vehicle-controlled, multicenter study [1].
Condition Actinic keratoses on the head and neck [1].
Treatment Regimen Topical this compound cream applied twice a day for 14 to 28 days [1].
Patient Number 113 patients treated with this compound [1].

| Key Efficacy Result | • Mean reduction in actinic keratosis count: from 15.0 to 5.4 [1]. • Median percent reduction from baseline: 71.4% at the 1-month follow-up [1]. | | Vehicle Control Result | Median percent reduction of 4.3% [1]. | | Common Adverse Effects | Localized irritation (erythema or flaking) in 61.5% of this compound-treated patients vs. 26.7% with vehicle [1]. | | FDA/Other Approval Status | Used for actinic keratoses; withdrawn from the U.S. market in June 1996 [2]. |

Experimental Protocols and Mechanistic Insights

For researchers interested in the methodology and underlying biology, here are the details of the clinical protocol and the proposed mechanism of action.

  • Detailed Clinical Protocol: The cited study was a double-blind, vehicle-controlled trial. Patients were randomly assigned to apply either this compound cream or a vehicle cream (inactive control) to their actinic keratoses on the head and neck. The application was done twice daily for a duration ranging from 14 to 28 days. The primary efficacy endpoint was the change in the count of actinic keratoses, which was assessed at a follow-up visit one month after the treatment period [1].

  • Mechanism of Action: Although the exact mechanism is not fully known, this compound is identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism. It also possesses antiproliferative activity against keratinocytes in tissue culture and functions as an antioxidant. Its ability to inhibit lipoxygenase is considered more potent than its effect on cyclooxygenase (and thus prostaglandin synthesis). The relationship between these activities and its effectiveness in treating actinic keratoses was not definitively established at the time of the study [2].

The diagram below illustrates this multifaceted mechanism of action as understood from the literature.

masoprocol_mechanism cluster_paths This compound's Proposed Mechanisms This compound This compound Lipoxygenase Potent Lipoxygenase Inhibition This compound->Lipoxygenase Antioxidant Antioxidant Activity This compound->Antioxidant Antiproliferative Antiproliferative Effect on Keratinocytes This compound->Antiproliferative COX Weaker Cyclooxygenase Inhibition This compound->COX ArachidonicAcid Arachidonic Acid Metabolism Lipoxygenase->ArachidonicAcid Disrupts

This compound's Proposed Multitargeted Mechanism of Action

Important Considerations and Data Limitations

When evaluating this compound's profile, several critical points extend beyond the basic clinical data.

  • Market Withdrawal and Safety: this compound was withdrawn from the U.S. market in June 1996 [2]. Furthermore, a subsequent publication in the Journal of the American Academy of Dermatology issued a warning that this compound is a potent sensitizer, indicating a significant risk of causing allergic skin reactions [1]. This safety concern is a crucial factor in any assessment of the drug.

  • Limited Data for Modern Comparisons: The available clinical data is from a study published in 1991 [1]. The search did not yield head-to-head clinical trials comparing this compound with contemporary first-line treatments for actinic keratoses, such as topical 5-fluorouracil, imiquimod, ingenol mebutate, or diclofenac. Therefore, an objective, data-driven comparison of its performance against current alternatives, as requested in your guide, is not feasible with the existing public literature.

  • Drug Repurposing Research: this compound, also known as nordihydroguaiaretic acid (NDGA), has been investigated in other contexts. One recent preclinical study identified it as a candidate for drug repositioning in T-cell Acute Lymphoblastic Leukemia (T-ALL), where it was shown to trigger apoptotic cell death in T-ALL cell lines [3]. This highlights potential research interest beyond dermatology, though it remains experimental.

References

Masoprocol vs. Metformin: Comparative Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Masoprocol Metformin
Origin/Class Pure compound from the creosote bush (Larrea tridentata) [1] Biguanide; derived from French lilac [2] [3]
Primary Glucose-Lowering Mechanism Increases glucose disposal; decreases lipolysis [1] [4] Multiple, including inhibition of hepatic gluconeogenesis via redox-dependent mechanisms, AMPK activation, and brain Rap1 signaling [5] [6] [3]

| Key Experimental Efficacy (Animal Model) | - Lowered glucose by ~35% vs. vehicle [1]

  • Lowered triglycerides by ~80% vs. vehicle [1] | A first-line therapy with well-documented efficacy; often used as a positive control in studies [1] | | Effect on Triglycerides | Superior to metformin in reducing triglycerides (80% vs. ~25% reduction) [1] | Reduces triglycerides, but effect is less pronounced than this compound in the studied model [1] | | Effect on Insulin | No change in insulin concentration observed [1] | Improves insulin sensitivity [3] | | Current Status | Investigational compound; identified as a candidate for combination therapy [7] | First-line, universally prescribed drug for Type 2 Diabetes [8] [9] [3] |

Experimental Protocols and Key Findings

For researchers, the methodologies from key studies provide a foundation for experimental design.

  • Study on this compound in a Rat Model of Type II Diabetes [1]

    • Experimental Model: Rats fed a 20% fat diet for 2 weeks, then induced to become diabetic with a low dose of streptozotocin (STZ).
    • Treatment Protocol: Diabetic animals were treated with vehicle, metformin (0.83 mmol/kg), or this compound (0.83 mmol/kg) twice daily for 4 days.
    • Key Measurements: Plasma glucose, insulin, triglyceride, non-esterified fatty acid (NEFA), and glycerol concentrations. An in vivo hyperinsulinemic-euglycemic clamp was used to assess glucose disposal.
    • In Vitro Follow-up: Primary adipocytes from normal rats were treated with this compound to measure basal and insulin-stimulated glucose transport.
    • Core Finding: this compound's potent glucose and triglyceride-lowering effects are presumed to result from a dual ability to increase glucose disposal and decrease lipolysis [1] [4].
  • Study on Metformin's Mechanism via Brain Rap1 [5]

    • Experimental Model: Mice with forebrain-specific knockout of Rap1 (Rap1ΔCNS) and their littermate controls, fed a high-fat diet.
    • Treatment Protocol: Mice were administered low-dose (50-150 mg/kg) metformin intraperitoneally or via intracerebroventricular (ICV) injection. Other antidiabetic agents were used for comparison.
    • Key Measurements: Blood glucose levels, glucose tolerance tests (GTT), and circulating metformin concentrations. Neuronal activation in the ventromedial hypothalamus (VMH) was also assessed.
    • Core Finding: Metformin requires the small GTPase Rap1 in VMH neurons to exert its glucose-lowering effects at clinically relevant doses, revealing a critical central nervous system pathway [5].

Mechanisms of Action

The diagrams below illustrate the distinct mechanisms through which this compound and metformin are understood to operate.

Proposed Mechanism of this compound

G This compound This compound Adipocyte Adipocyte This compound->Adipocyte GlucoseUptake Increased Glucose Uptake Adipocyte->GlucoseUptake Lipolysis Decreased Lipolysis Adipocyte->Lipolysis Glucose Lower Plasma Glucose GlucoseUptake->Glucose Triglycerides Lower Plasma Triglycerides Lipolysis->Triglycerides

Established Mechanisms of Metformin

G Metformin Metformin Liver Liver: Inhibits Gluconeogenesis Metformin->Liver Gut Gut: Activates AMPK Metformin->Gut Brain Brain: Inhibits Rap1 in VMH Metformin->Brain Redox Alters Cytosolic Redox State Liver->Redox AMPK Activates AMPK Gut->AMPK NeuralPath Modulates Neural Glucose Regulation Brain->NeuralPath Outcome Lower Blood Glucose Redox->Outcome AMPK->Outcome NeuralPath->Outcome

Research Status and Future Directions

  • This compound: Current evidence is primarily pre-clinical. A 2023 systems biology analysis identified this compound as a top candidate for combination therapy with metformin, targeting oxidative stress and hypercholesterolemia in addition to hyperglycemia [7]. This suggests its potential value lies in multi-target therapy rather than as a monotherapy replacement for metformin.
  • Metformin: Research continues to refine our understanding of its complex mechanisms. Recent studies have elucidated novel pathways, including inhibition of mitochondrial complex I/IV and a brain-specific Rap1-dependent pathway, which are dose-dependent [5] [2] [3]. Furthermore, real-world evidence is focused on its cardiovascular outcomes when compared with newer drug classes like GLP-1RAs and SGLT2is [8].
  • This compound represents a promising investigational compound with notable effects on lipids and glucose, meriting further study, particularly in combination regimens.
  • Metformin remains a cornerstone therapy with a complex and multi-faceted mechanism of action that is still being fully unraveled.

References

masoprocol cost comparison alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol Overview and Alternatives

This compound (also known as Actinex or nordihydroguaiaretic acid) is a topical drug prescribed for actinic keratosis, a precancerous skin condition [1] [2]. Its exact mechanism is not fully known, but it is recognized as a potent 5-lipoxygenase inhibitor with antiproliferative effects on keratinocytes [2].

The table below compares this compound with a common alternative, Fluorouracil topical, based on information from Drugs.com [1].

Aspect This compound Topical Fluorouracil Topical (e.g., Efudex, Carac, Tolak)
Primary Approved Use Actinic Keratosis [1] Actinic Keratosis, Basal Cell Carcinoma, Skin Cancer, Keratosis, Warts [1]
Drug Class Information Not Available Topical Chemotherapeutic Agent [3]
Known Mechanism 5-lipoxygenase inhibitor; antiproliferative activity [2] Irreversibly inhibits thymidylate synthase, impairing DNA synthesis [3]
Pregnancy Category Category B (No proven risk in humans) [1] Category X (Not for use in pregnancy) [1]
User Rating No data available Average of 7.4/10 from 318 ratings (65% reported positive effect) [1]
Generic Availability No data available Lower cost generic available [1]
Pricing (without insurance) Could not find a match [1] $46.75 - $72.63 for a 40g tube of 5% cream [1]
Bulk API Vendors NovoSeek, ABI Chem, Chembase.cn [4] Information Not Available

Emerging Research and Potential Mechanisms

Recent preclinical research has identified this compound in a new context. A 2025 study exploring new treatments for cardiovascular disease identified this compound as a potential ligand for the EP3 receptor, a prostaglandin E2 receptor involved in vascular inflammation and platelet aggregation [5].

  • Experimental Findings: In in vitro experiments, this compound significantly reduced platelet aggregation [5].
  • Proposed Workflow: The study used a combined computational and experimental approach, summarized below.

start Start: Virtual Screening lib Compound Libraries: DrugBank & FooDB start->lib comp Computational Screening lib->comp exp Experimental Validation comp->exp Selected Hits result Result: Identified EP3 Ligands exp->result

  • Pathway Associations: this compound is also listed as a drug that interacts with the ErbB signaling pathway and the MAPK signaling pathway [6] [7]. These pathways are crucial in regulating cell proliferation, differentiation, and survival, and are often targets in cancer therapy. The diagram below illustrates the core flow of the MAPK pathway, which this compound is associated with.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS MAP3K MAP3K RAS->MAP3K MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (ERK) MAP2K->MAPK CellularEffect Cellular Response (Proliferation, Differentiation) MAPK->CellularEffect

Key Experimental Details

For the cardiovascular study [5]:

  • Cell Viability (MTT) Assay: Used to determine non-toxic concentrations of compounds on endothelial cells after 72 hours of incubation. The maximum non-toxic concentration for this compound was found to be 20 µM.
  • Cell Migration (Wound-Healing) Assay: Measured the capacity of endothelial cells to migrate in the presence of the compounds.
  • Platelet Aggregation Assay: Citrated whole blood was incubated with the potential ligands for 10 minutes to test their effects on platelet activation.

For the dermatological application [3]:

  • Clinical Efficacy: A 2025 retrospective study on hyperkeratotic actinic keratosis used 5-Fluorouracil 4% cream once daily for 28 consecutive days. Efficacy was evaluated 12 weeks post-treatment, with complete clearance defined as the total disappearance of the lesion.

Summary and Research Considerations

The available data is sufficient for a high-level comparison but lacks the depth needed for a full guide. Key points for your research are:

  • Dermatological Use: this compound is an established treatment for actinic keratosis. Direct head-to-head clinical data against fluorouracil is not available in the search results, but fluorouracil has broader approved indications and more published real-world studies [1] [3].
  • Emerging Cardiovascular Application: A 2025 preprint highlights this compound's potential as an EP3 receptor ligand that reduces platelet aggregation [5]. This represents a potential new therapeutic avenue but is in early stages.
  • Pathway Involvement: this compound is associated with key signaling pathways (ErbB and MAPK), suggesting a complex mechanism of action that may extend beyond its known 5-lipoxygenase inhibition [6] [7].

References

masoprocol evidence-based clinical guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol Overview and Status

This compound (also known as Nordihydroguaiaretic acid or NDGA) is a natural compound originally isolated from the creosote bush (Larrea tridentata) [1] [2]. Its key characteristics are summarized below.

Property Description
Modality Small Molecule [3]
Original Indication Treatment of actinic keratoses (precancerous skin growths) [3]
Mechanism of Action Potent lipoxygenase (LOX) inhibitor; interferes with arachidonic acid metabolism. Also has antiproliferative and antioxidant activities [3] [2].
U.S. Approval Status Not approved. Withdrawn from the market in June 1996 [3].
Investigational Uses Preclinical research for cancer, hyperglycemia, and lifespan extension [1] [2] [4].

Clinical Performance Comparison for Actinic Keratosis

When it was marketed, this compound cream was evaluated against other topical treatments for actinic keratosis. The table below summarizes key efficacy and usage data from historical studies.

Treatment Reported Efficacy (Complete Clearance) Typical Treatment Regimen Common Adverse Effects
This compound Cream (10%) 71.4% median reduction in lesions; 96% of patients showed improvement [5] Applied twice daily for 14-28 days [5] Erythema (redness), flaking, allergic contact dermatitis [3] [5]
Fluorouracil Topical (5%) 42.9% - 76.6% complete clearance [6] Applied once or twice daily for 2-4 weeks [6] Erythema, pain, pruritus (itching), erosion [7]
Imiquimod Cream (3.75%) ~35.6% complete clearance [6] Applied once daily for two 2-week cycles, separated by a 2-week rest period [6] Erythema, scabbing, flaking, itching [6]
Tirbanibulin Ointment (1%) ~49% complete clearance [6] Applied once daily for 5 consecutive days [6] Erythema, flaking, pruritus [6]

Experimental Protocol from Key Study

The following methodology is derived from a pivotal double-blind, vehicle-controlled clinical trial that established the efficacy of topical this compound [5].

  • Objective: To evaluate the efficacy and safety of this compound cream in the treatment of actinic keratoses on the head and neck.
  • Design: Double-blind, vehicle-controlled, multicenter study.
  • Participants: 154 evaluable patients with a minimum of five actinic keratoses each.
  • Intervention: Patients were instructed to apply this compound cream (10%) or a vehicle cream twice daily to the affected area for 14 to 28 days.
  • Primary Outcome Measure: The percentage reduction in the number of actinic keratoses from baseline.
  • Safety Assessment: Patients were monitored for local skin reactions, including erythema, flaking, and pruritus.

Mechanism of Action and Signaling Pathways

Although the exact mechanism is not fully known, this compound's effects are attributed to several key interactions, illustrated in the diagram below.

masoprocol_pathway cluster_key_targets Key Molecular Targets cluster_secondary_targets Secondary/Preclinical Findings This compound This compound Lipoxygenases Lipoxygenases (LOX) This compound->Lipoxygenases Inhibits ArachidonicAcid Arachidonic Acid This compound->ArachidonicAcid Interferes with Metabolism FreeRadicals Reactive Oxygen Species This compound->FreeRadicals Scavenges KeratinocyteProliferation Keratinocyte Proliferation This compound->KeratinocyteProliferation Antiproliferative Effect NRF2 KEAP1/NRF2 Pathway This compound->NRF2 Activates mTORC1 mTORC1 This compound->mTORC1 Inhibits InsulinReceptor Insulin-like Receptor This compound->InsulinReceptor Inhibits DPP4 Dipeptidyl Peptidase 4 (DPP-4) This compound->DPP4 Inhibits ProInflammatory Reduced production of pro-inflammatory eicosanoids (e.g., leukotrienes) ArachidonicAcid->ProInflammatory Metabolism to Pro-inflammatory Mediators TherapeuticEffect Therapeutic Effects in: • Actinic Keratosis (Antiproliferation) • Investigational Models (Antioxidant, Metabolic) FreeRadicals->TherapeuticEffect KeratinocyteProliferation->TherapeuticEffect NRF2->TherapeuticEffect DPP4->TherapeuticEffect ProInflammatory->TherapeuticEffect

Diagram: Multimodal Mechanism of Action of this compound. Solid red arrows indicate well-characterized primary mechanisms for its dermatological use. Dashed blue arrows represent secondary or preclinical findings from investigational research, which may contribute to its broader pharmacological profile [3] [1] [2].

Insights for Research and Development

For researchers, the following points are worth noting:

  • Potential Repurposing: Research interest persists due to its multitargeted mechanism, particularly in areas like type 2 diabetes (shown to lower plasma glucose and triglycerides in rodent models) [1] and anti-aging (significantly increased lifespan in male mice in a study by the National Institute on Aging) [4].
  • Safety Profile: A major consideration for development is its narrow therapeutic window. While low doses exhibit cytoprotective and antioxidant effects, higher doses can lead to pro-oxidant effects and glutathione depletion, linked to liver and kidney toxicity [2].
  • Analogs Development: The clinical development of this compound analogs is an active area of research to harness its beneficial mechanisms while improving its safety profile [2].

References

masoprocol multicenter trial validation

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol Clinical Trial Data Summary

This table summarizes the key design and outcomes from the pivotal multicenter trial [1] [2].

Trial Aspect Details
Study Design Double-blind, vehicle-controlled, multicenter [1]
Patient Cohort 154 evaluable patients, each with a minimum of five actinic keratoses on the head and neck [1] [2]
Treatment Regimen Topical this compound cream or vehicle control applied twice daily for 14 to 28 days [1]
Efficacy - Median Reduction in AK Count 71.4% (this compound) vs. 4.3% (Vehicle) [1]
Efficacy - Patient Improvement Rate 96% (this compound) vs. 44% (Vehicle) [2]
Safety - Adverse Events (Erythema/Flaking) 61.5% (this compound) vs. 26.7% (Vehicle) [1]

Experimental Protocol from the Key Trial

For researchers, the core methodology of the validation trial was as follows [1]:

  • Intervention: A 10% this compound cream was used as the active treatment, compared against a vehicle-controlled cream [1].
  • Blinding: The study was conducted double-blind, meaning neither the patients nor the evaluating clinicians knew which treatment was being assigned [1].
  • Application: Patients were instructed to apply the cream twice daily to all actinic keratoses on the head and neck. The treatment duration was not fixed; it continued for up to 28 days or until the lesions cleared, whichever came first. However, treatment was halted if "marked" erythema (redness) or edema (swelling) occurred [1].
  • Evaluation: The primary efficacy endpoint was the change in the number of actinic keratoses, assessed at a follow-up visit one month after the treatment period concluded [1].

Mechanism of Action and Research Context

The provided search results do not detail this compound's specific signaling pathway for treating actinic keratoses, but they offer insights from other research contexts.

  • Preclinical Metabolic Effects: In a rat model of Type II diabetes, this compound significantly lowered plasma glucose and triglyceride concentrations. The proposed mechanism was a dual ability to increase glucose disposal in adipocytes and decrease lipolysis, reducing fatty acid concentrations [3]. This suggests a broader metabolic influence.
  • Derivatives and Cancer Research: this compound is also known as nordihydroguaiaretic acid (NDGA). One of its semi-synthetic derivatives, terameprocol (EM-1421), is a promising anticancer agent that has progressed to Phase I/II clinical trials. Research on terameprocol and other NDGA derivatives indicates they exhibit potent inhibitory effects on cancer cell lines, such as K562 leukemia cells, by interfering with pathways like mTORC1 activation and c-MYC expression [4] [5]. This highlights the potential for this compound-derived compounds in oncology.

The diagram below illustrates how this compound's potential mechanisms in different research contexts contribute to its overall biological profile.

G cluster_AK Actinic Keratosis (Validated Use) cluster_Other Other Research Contexts This compound This compound AK1 Topical Application This compound->AK1 O1 Increased Glucose Disposal This compound->O1 O2 Decreased Lipolysis This compound->O2 O4 Inhibition of mTORC1/c-MYC (Derivatives, e.g., Terameprocol) This compound->O4 Derivatives AK2 Antineoplastic Effect (Exact pathway unknown) AK1->AK2 AK3 Reduction in Lesion Count AK2->AK3 O3 ↓ Plasma Glucose & Triglycerides O1->O3 O2->O3 O5 Anticancer Effects O4->O5

Development Status and Contemporary Relevance

While the clinical trial successfully demonstrated this compound's efficacy, its journey as a marketed drug was short-lived.

  • FDA Approval and Discontinuation: this compound (trade name Actinex) was approved by the FDA in 1992 for treating actinic keratoses [4]. However, it was discontinued from the market in 1996 due to low market demand and minor side effects, which included skin sensitization and irritation [4].
  • Current AK Treatment Guidelines: Contemporary guidelines for actinic keratosis management make strong recommendations for other therapies, including ultraviolet protection, topical imiquimod, topical 5-fluorouracil, and cryosurgery [6]. Photodynamic therapy and topical diclofenac are conditionally recommended. This compound is not listed among the current treatment options [6].

References

masoprocol histological confirmation efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Masoprocol Efficacy and Experimental Data

This compound (also known as nordihydroguaiaretic acid) is a topical antineoplastic agent that was investigated for the treatment of actinic keratoses (AKs). The table below summarizes key efficacy and safety findings from a pivotal clinical trial.

Aspect This compound Group Vehicle (Control) Group Study Details
Efficacy - Lesion Reduction Mean lesion count reduced from 15.0 to 5.4 [1] Mean lesion count reduced from 13.4 to 11.1 [1] Follow-up: 1 month after treatment [1]
Efficacy - Median % Reduction 71.4% median reduction from baseline [1] 4.3% median reduction from baseline [1] Trial Design: Double-blind, vehicle-controlled, multicenter [1]
Patient Response Rate 96% of patients showed improvement [2] 44% of patients showed improvement [2] Participants: 154 evaluable patients with a minimum of five AKs each [2]
Common Local Skin Reactions Erythema and flaking in 61.5% of patients [1] Erythema and flaking in 26.7% of patients [1] Treatment Regimen: Applied twice daily for 14 to 28 days [1]
Mechanism of Action

The exact mechanism of action of this compound is not fully known. However, studies indicate it is a potent 5-lipoxygenase inhibitor and exhibits antiproliferative activity against keratinocytes in tissue culture. It also inhibits prostaglandin synthesis, though the clinical significance of this is unclear [3]. This combination of actions is believed to contribute to its effectiveness in treating AKs.

Important Safety and Status Note

This compound is recognized as a potent sensitizer and can cause allergic contact dermatitis [1]. According to DrugBank, this compound was withdrawn from the U.S. market in June 1996 and is currently not approved in the U.S. or other major regions [3].

Comparison with Other Actinic Keratosis Treatments

The following table places this compound's profile in context with other established and emerging AK treatments, highlighting relative advantages and disadvantages.

Treatment Class / Type Reported Efficacy (for AKs) Key Considerations
This compound Topical Antineoplastic 71.4% median lesion reduction; 54.5% complete clearance for hyperkeratotic AKs (in one study) [4] Withdrawn from market; high rate of skin irritation and sensitization [1] [3].
5-Fluorouracil (5-FU) 4% Cream Topical Antimetabolite 54.5% complete clearance of hyperkeratotic AKs at 3-month follow-up [4]. Established, widely used topical therapy; common local skin reactions (e.g., erythema) but generally manageable [4].
Photodynamic Therapy (PDT) Light-Activated Therapy High participant complete clearance rates; superior long-term efficacy and cosmetic outcomes [5] [6]. Requires specialized equipment and clinic visits; can cause pain/burning during illumination [7] [5].
Methyl Aminolevulinate (MAL) PDT Photosensitizer for PDT Effective for mild-to-moderate AKs; studies ongoing for lower concentrations/shorter incubation [7]. Considered one of the most effective field-directed treatments; variable protocols under investigation [7] [5].

Experimental Protocol for this compound Clinical Trial

For independent verification, here is the detailed methodology from the key this compound efficacy study [1]:

  • Trial Design: Double-blind, vehicle-controlled, multicenter study.
  • Participants: 113 patients with actinic keratoses on the head and neck.
  • Treatment Application: Patients applied topical this compound cream twice a day for 14 to 28 days.
  • Efficacy Assessment: The primary efficacy endpoint was the change in the count of actinic keratoses from baseline to the 1-month follow-up visit.
  • Safety Assessment: Local skin reactions (erythema, flaking) were recorded and their incidence was compared between the this compound and vehicle control groups.

The diagram below illustrates the workflow of this clinical trial.

Start Patient Enrollment & Baseline AK Count Group Randomization (Double-Blind) Start->Group A This compound Cream Group Apply twice daily Group->A B Vehicle Control Group Apply twice daily Group->B Duration Treatment Period 14 to 28 days A->Duration B->Duration FollowUp Follow-up Assessment at 1 Month Duration->FollowUp End Analysis: AK Count & Safety FollowUp->End

Interpretation for Research and Development

For researchers, the case of this compound is instructive. It demonstrates that a compound with a plausible mechanism and proven efficacy can still fail in the clinic due to safety issues, specifically its high sensitization potential [1] [3]. This underscores the critical importance of thorough safety profiling alongside efficacy studies in drug development.

The ongoing research into other AK therapies, such as optimizing PDT protocols with different MAL concentrations and incubation times [7], highlights the field's continuous effort to improve the balance between efficacy, safety, and patient tolerability.

References

×

Physical Description

Solid

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

302.15180918 g/mol

Monoisotopic Mass

302.15180918 g/mol

Heavy Atom Count

22

LogP

5.8
5.8

Melting Point

185.5 °C

UNII

7BO8G1BYQU

Drug Indication

Used for the treatment of actinic keratoses (precancerous skin growths that can become malignant if left untreated).

Mechanism of Action

Although the exact mechanism of action is not known, studies have shown that masoprocol is a potent 5-lipoxygenase inhibitor and has antiproliferative activity against keratinocytes in tissue culture, but the relationship between this activity and its effectiveness in actinic keratoses is unknown. Masoprocol also inhibits prostaglandins but the significance of this action is not yet known.

Other CAS

27686-84-6

Absorption Distribution and Excretion

Less than 1%-2% is absorbed through the skin over a 4-day period following application.

Wikipedia

Masoprocol
Thiofentanyl

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Benzenediol, 4,4'-[(2R,3S)-2,3-dimethyl-1,4-butanediyl]bis-, rel-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types